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  • Product: 1-sec-Butyl-piperazine hydrochloride
  • CAS: 435341-98-3

Core Science & Biosynthesis

Foundational

Biological Activity and Pharmacological Utility of 1-sec-Butyl-piperazine Hydrochloride in Neurotherapeutics

Executive Summary In modern neuropharmacology, the transition from endogenous ligand mimics to highly selective, synthetic modulators is a critical hurdle. 1-sec-Butyl-piperazine hydrochloride (CAS: 435341-98-3) is rarel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern neuropharmacology, the transition from endogenous ligand mimics to highly selective, synthetic modulators is a critical hurdle. 1-sec-Butyl-piperazine hydrochloride (CAS: 435341-98-3) is rarely administered as a standalone therapeutic; rather, it serves as a "privileged pharmacophore" and an essential chemical building block in the design of novel, non-imidazole Histamine H3 receptor (H3R) antagonists and inverse agonists[1]. This whitepaper dissects the mechanistic causality, structure-activity relationships (SAR), and experimental validation workflows that make this specific moiety indispensable for central nervous system (CNS) drug development.

The "Non-Imidazole" Paradigm Shift in H3R Targeting

Historically, the development of H3R antagonists relied heavily on compounds containing an imidazole ring, designed to mimic the endogenous ligand, histamine[1]. While these first-generation compounds exhibited high receptor affinity, they suffered from three fatal pharmacokinetic flaws:

  • Poor Blood-Brain Barrier (BBB) Penetration: The highly polar nature of the imidazole ring restricts passive diffusion into the CNS.

  • CYP450 Toxicity: The unsubstituted nitrogen of the imidazole ring strongly coordinates with the heme iron of cytochrome P450 enzymes, leading to severe drug-drug interactions and hepatotoxicity[2].

  • Rapid Metabolism: Imidazoles are primary substrates for histamine N-methyltransferase, resulting in poor in vivo half-lives.

The incorporation of the 1-sec-butyl-piperazine moiety resolved these bottlenecks. The piperazine ring retains the basicity required for receptor anchoring, while the bulky, lipophilic sec-butyl group provides steric shielding that prevents CYP450 coordination and dramatically enhances BBB permeability[3].

Molecular Pharmacology: Receptor Binding Mechanics

The Histamine H3 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR) predominantly expressed in the CNS, where it functions as both a presynaptic autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of acetylcholine, dopamine, and norepinephrine)[2].

The Structural Causality of Binding

When a drug candidate containing a 1-sec-butyl-piperazine core enters the H3R binding pocket, two primary interactions dictate its biological activity:

  • Electrostatic Anchoring: At physiological pH, the distal nitrogen of the piperazine ring is protonated. This positive charge forms a critical, high-affinity salt bridge with the conserved Aspartate residue (D114 , also known as D3.32 ) located in Transmembrane Domain III (TM3) of the receptor[4],[5].

  • Hydrophobic Pocket Occupation: The sec-butyl group is not merely a spacer; its branched aliphatic structure is precisely tailored to occupy a lipophilic sub-pocket formed between TM3, TM5, and TM7[4]. This hydrophobic interaction drives the compound's high selectivity for H3R over other histamine receptor subtypes (H1R, H2R, H4R), which lack this specific pocket architecture.

H3R_Pathway Ligand sec-Butyl-piperazine Derivative H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Antagonizes Gi_Go Gαi/o Protein Inhibition H3R->Gi_Go Blocks cAMP ↓ cAMP Levels Gi_Go->cAMP Prevents Ca_Channel ↓ Ca2+ Influx Gi_Go->Ca_Channel Prevents Release ↑ Neurotransmitter Release (Histamine, ACh, DA) Ca_Channel->Release Disinhibits

Fig 1. Disinhibition of neurotransmitter release via H3R antagonism by piperazine derivatives.

Quantitative Structure-Activity Relationship (SAR)

To understand why drug development professionals select 1-sec-butyl-piperazine over other amines, we must look at the comparative SAR data. The table below synthesizes the pharmacological profiles of different H3R targeting moieties based on established literature[3],[6],[2].

Pharmacophore CoreH3R Affinity (K_i / pA_2)BBB PermeabilityCYP450 Inhibition LiabilitySubtype Selectivity (vs H1/H2)
Imidazole-based High ( Ki​ < 1 nM)Poor (Hydrophilic)High (Heme coordination)Low to Moderate
Unsubstituted Piperazine Moderate ( Ki​ ~ 10-50 nM)ModerateLowModerate
1-sec-Butyl-piperazine High ( Ki​ < 5 nM)Excellent (Lipophilic)Low (Steric shielding)High

Experimental Workflows for Validating Biological Activity

To ensure scientific integrity, the biological activity of synthesized sec-butyl-piperazine derivatives must be validated through a self-validating system of in vitro and ex vivo assays.

Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)

Purpose: To quantify the binding affinity ( Ki​ ) of the compound to the human H3R. Causality: We utilize [3H]

-methylhistamine because it is a highly selective H3R agonist. Displacement of this radioligand proves direct competition at the orthosteric binding site[6].
  • Membrane Preparation: Harvest and homogenize HEK-293T cells transiently expressing recombinant human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]

    -methylhistamine, and varying concentrations ( 10−11 to 10−5 M) of the sec-butyl-piperazine test compound.
  • Control Establishment: Use 10 µM thioperamide (a standard H3R antagonist) to define non-specific binding (NSB).

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine to neutralize the glass charge and prevent non-specific binding of the highly lipophilic sec-butyl group.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Ex Vivo Functional Assay (Antagonistic Potency)

Purpose: To confirm that receptor binding translates to functional antagonism (measured as pA2​ ). Causality: Electrical field stimulation of guinea pig jejunum induces the release of endogenous acetylcholine, causing muscle contraction. H3 agonists inhibit this contraction. A true sec-butyl-piperazine antagonist will reverse this inhibition, proving functional target engagement[7].

  • Tissue Setup: Isolate longitudinal muscle strips from guinea pig jejunum and suspend them in a 10 mL organ bath containing Tyrode's solution at 37°C, aerated with 95% O2​ / 5% CO2​ .

  • Stimulation: Apply electrical field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage) to establish baseline twitch contractions.

  • Agonist Curve: Generate a cumulative concentration-response curve using the H3 agonist (R)-(\alpha)-methylhistamine to inhibit the twitches.

  • Antagonist Validation: Wash the tissue, pre-incubate with a fixed concentration of the sec-butyl-piperazine derivative for 30 minutes, and repeat the agonist curve.

  • Analysis: A rightward shift in the agonist curve without a change in the maximum response confirms competitive antagonism. Calculate the pA2​ value via Schild plot analysis[7].

Workflow Synthesis 1. Synthesis Incorporate sec-Butyl-piperazine Binding 2. In Vitro Binding [3H]-NAMH Displacement Synthesis->Binding Functional 3. Ex Vivo Assay Guinea Pig Jejunum (pA2) Binding->Functional InVivo 4. In Vivo Models Neurotransmitter Microdialysis Functional->InVivo

Fig 2. Sequential validation workflow for evaluating sec-butyl-piperazine H3R antagonists.

Therapeutic Applications in Drug Development

By successfully navigating the pharmacokinetic pitfalls of early imidazoles, compounds built upon the 1-sec-butyl-piperazine hydrochloride scaffold have unlocked several therapeutic avenues[1]:

  • Cognitive Disorders (Alzheimer's & Schizophrenia): By blocking H3 heteroreceptors in the prefrontal cortex and hippocampus, these compounds disinhibit the release of acetylcholine and dopamine, directly enhancing cognitive tone and memory consolidation[2].

  • Sleep-Wake Disorders (Narcolepsy): Antagonism of H3 autoreceptors increases histamine release in the tuberomammillary nucleus, promoting wakefulness. This mechanism has been clinically validated by the approval of similar non-imidazole piperidine/piperazine derivatives (e.g., Pitolisant)[6].

  • Obesity and Metabolic Syndrome: Enhanced histaminergic signaling in the hypothalamus exerts a potent anorectic (appetite-suppressing) effect, making these derivatives highly valuable in metabolic drug discovery[8].

Conclusion

1-sec-Butyl-piperazine hydrochloride is not merely a chemical reagent; it is a rationally designed structural solution to a complex pharmacological problem. By providing the exact basicity required to anchor to the H3R Aspartate residue, while simultaneously offering the steric bulk needed to evade CYP450 enzymes and penetrate the blood-brain barrier, this pharmacophore remains a cornerstone in the development of next-generation neurotherapeutics.

References

  • US7414047B2 - Piperazinyl and diazapanyl benzamides and benzthioamides. Google Patents. 1

  • Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1. Bioorg Med Chem Lett. (2002). 3

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. MDPI. (2018). 6

  • Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. ResearchGate. 8

  • Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. PubMed. (2009).7

  • Chapter 2 - Molecular aspects of histamine receptors. VU Research Portal. 4

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. (2016). 2

  • Covalent Inhibition of the Histamine H3 Receptor. MDPI. (2019).5

Sources

Exploratory

1-sec-Butyl-piperazine Hydrochloride (CAS 435341-98-3): A Technical Guide to Its Role in CNS Drug Development and GPCR Ligand Synthesis

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure. Specifically, 1-sec-butyl-piperazine hydrochloride (CAS 435341-98-3) [1] serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a privileged structure. Specifically, 1-sec-butyl-piperazine hydrochloride (CAS 435341-98-3) [1] serves as a critical pharmacophore building block. The strategic addition of a sec-butyl group to the piperazine ring creates a unique steric and lipophilic profile, making it highly valuable in the synthesis of G-protein coupled receptor (GPCR) ligands, most notably Histamine H3 receptor antagonists [2].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, structural causality in drug design, and self-validating synthetic protocols for its application in medicinal chemistry.

Physicochemical Profiling and Structural Causality

Before deploying a building block in a synthetic library, understanding its physical properties and structural implications is paramount. The hydrochloride salt form is preferred over the free base (CAS 34581-21-0) [3] due to its enhanced bench stability, resistance to atmospheric oxidation, and predictable solubility profile in polar aprotic solvents during coupling reactions.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-sec-Butyl-piperazine hydrochloride (or dihydrochloride)
CAS Number 435341-98-3 [1]
Free Base CAS 34581-21-0[3]
Molecular Formula C8H18N2 · xHCl (Typically dihydrochloride: C8H18N2 · 2HCl)
Molecular Weight 215.166 g/mol (Dihydrochloride) [1]
LogP (Calculated) ~1.11 [1]
Structural Features Secondary amine (nucleophilic), tertiary amine (basic), chiral center at the sec-butyl group
The Logic of the Scaffold: Why the sec-Butyl Group?

As an application scientist, I often see libraries fail due to poor lipophilic ligand efficiency (LLE). The selection of the sec-butyl moiety is not arbitrary.

  • Steric Shielding: The branched nature of the sec-butyl group provides steric hindrance around the tertiary amine, slowing down cytochrome P450-mediated N-dealkylation.

  • Receptor Pocket Affinity: In aminergic GPCRs (like the H3 receptor), the basic nitrogen of the piperazine anchors to a highly conserved Aspartate residue (e.g., Asp114) in the transmembrane domain. The sec-butyl group perfectly occupies an adjacent hydrophobic sub-pocket, driving receptor subtype selectivity (favoring H3 over H1 or H4) [2].

Applications in Drug Discovery: The Histamine H3 Receptor Paradigm

The most prominent application of 1-sec-butyl-piperazine hydrochloride is found in the synthesis of piperazinyl benzamides. According to pivotal patent literature (WO2004037801A1) by Janssen Pharmaceutica, this building block is coupled with various benzoic acid derivatives to create potent therapeutics for histamine-mediated conditions, such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD) [2].

H3R_Signaling Ligand Piperazinyl Benzamide (H3 Antagonist) Receptor Histamine H3 Receptor (Gi/o coupled GPCR) Ligand->Receptor Binds & Blocks G_Protein Gαi Subunit Inhibition Receptor->G_Protein Prevents activation AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Removes inhibition cAMP cAMP Levels Restored AdenylateCyclase->cAMP Up-regulates Neurotransmitter Release of Histamine, ACh, & Dopamine cAMP->Neurotransmitter Enhances release

Diagram 1: Mechanism of action for 1-sec-butylpiperazine-derived H3 receptor antagonists.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been optimized for the handling and application of 1-sec-butyl-piperazine hydrochloride in amide coupling reactions [1][2].

Protocol A: Preparation of the Active Free Base In Situ

Because CAS 435341-98-3 is supplied as a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. It must be liberated in situ during coupling.

Causality Check: We use N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA and NMM are sterically hindered, preventing them from acting as competing nucleophiles, while effectively scavenging the HCl to free the piperazine nitrogen.

Protocol B: Peptide Coupling (Amidation) with 4-Formylbenzoic Acid

This protocol describes the synthesis of 4-(4-sec-butyl-piperazine-1-carbonyl)-benzaldehyde, a common intermediate [1].

Materials:

  • 1-sec-Butyl-piperazine hydrochloride (1.0 eq)

  • 4-Formylbenzoic acid (1.05 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • N-methylmorpholine (NMM) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Dissolve 4-formylbenzoic acid in anhydrous DCM under a nitrogen atmosphere. Add EDCI and HOBt. Stir for 30 minutes at room temperature.

    • Mechanistic Insight: EDCI forms an highly reactive O-acylisourea intermediate. HOBt is added to rapidly convert this into an OBt-active ester. This prevents the formation of unreactive N-acylurea byproducts and suppresses racemization.

  • Neutralization: In a separate vial, suspend 1-sec-butyl-piperazine hydrochloride in DCM and add NMM. Stir for 10 minutes to ensure complete dissolution and liberation of the free base.

  • Coupling: Dropwise add the piperazine solution to the active ester solution. Let the reaction stir for 24 hours at room temperature.

  • Self-Validation (In-Process): Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the secondary amine spot (which stains strongly with Ninhydrin) indicates reaction completion.

  • Workup: Wash the organic layer successively with saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), water (to remove EDCI urea byproducts), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

SynthesisWorkflow R1 1-sec-Butyl-piperazine HCl (CAS: 435341-98-3) Intermediate OBt-Active Ester Intermediate R1->Intermediate Nucleophilic Attack R2 4-Formylbenzoic Acid Reagents EDCI, HOBt, NMM in CH2Cl2 (24h, RT) R2->Reagents Reagents->Intermediate Activation Product 4-(4-sec-butyl-piperazine-1-carbonyl) -benzaldehyde Intermediate->Product Amidation Validation TLC & LC-MS Validation (Self-Validating Step) Product->Validation

Diagram 2: Chemical synthesis workflow for amidation using 1-sec-butyl-piperazine HCl.

Conclusion

1-sec-Butyl-piperazine hydrochloride (CAS 435341-98-3) is far more than a simple structural linker; it is a rationally designed pharmacophore that dictates the pharmacokinetic and pharmacodynamic fate of CNS-active molecules. By leveraging the steric bulk of the sec-butyl group and the basicity of the piperazine ring, medicinal chemists can achieve precise modulation of GPCR targets. Adhering to the optimized, self-validating coupling protocols outlined above ensures high-fidelity synthesis of these critical therapeutic candidates.

References

  • Molaid Chemical Database. 1-(2-Butyl)piperazine hydrochloride | 435341-98-3. Retrieved from:[Link]

  • Google Patents.WO2004037801A1 - Piperazinyl and diazapanyl benzamides and benzthioamides (Janssen Pharmaceutica NV).
Foundational

Engineering Novel Piperazine Derivatives for Neuroscience: A Technical Whitepaper on Rational Design and Pharmacological Profiling

Executive Summary The piperazine scaffold—a six-membered heterocyclic ring containing two nitrogen atoms—has cemented its status as a privileged structure in neuropharmacology[1]. Its unique physicochemical properties, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold—a six-membered heterocyclic ring containing two nitrogen atoms—has cemented its status as a privileged structure in neuropharmacology[1]. Its unique physicochemical properties, including tunable basicity, conformational flexibility, and favorable blood-brain barrier (BBB) penetration, make it an ideal pharmacophore for targeting central nervous system (CNS) receptors[2]. This technical guide provides an in-depth analysis of the mechanistic rationale behind piperazine-based drug design, offering self-validating experimental protocols for synthesis and in vitro pharmacological profiling, specifically focusing on serotonin (5-HT) receptor modulation.

Mechanistic Rationale: The Piperazine Pharmacophore

The success of piperazine derivatives in neuroscience is not serendipitous; it is rooted in precise molecular geometry and electronic distribution. The dual-nitrogen architecture allows the ring to adopt a stable chair conformation, which provides the necessary structural rigidity to project attached functional groups into specific receptor binding pockets[2].

Crucially, the secondary or tertiary amine of the piperazine ring is typically protonated at physiological pH. This protonation is the cornerstone of its pharmacodynamics, enabling charge-assisted hydrogen bonding with conserved acidic residues—most notably the Asp3.32 residue (Ballesteros–Weinstein nomenclature) located in the transmembrane domain of monoamine G-protein-coupled receptors (GPCRs) like the 5-HT1A receptor[3].

By modifying the substituents on the N1 and N4 positions (e.g., creating 4-alkyl-1-arylpiperazines), medicinal chemists can fine-tune the steric and electronic profile of the molecule, shifting its activity spectrum from broad monoamine modulation to highly selective agonism or antagonism at specific 5-HT receptor subtypes[4].

SignalingPathway L Arylpiperazine Ligand R 5-HT1A Receptor (GPCR) L->R Binds Asp3.32 G Gi/o Protein Complex R->G Activates AC Adenylate Cyclase (Inhibited) G->AC Inhibits C Decreased cAMP Levels AC->C Reduces

Caption: 5-HT1A receptor signaling pathway modulated by arylpiperazine agonists.

Rational Design and Synthesis Workflow

The development of novel neuroactive piperazines generally follows a systematic workflow, transitioning from in silico pharmacophore modeling to benchtop synthesis and biological validation.

SynthesisWorkflow N1 1. Pharmacophore Design (Arylpiperazine Scaffold) N2 2. N-Alkylation / Coupling (Linker Attachment) N1->N2 N3 3. Salt Formation (e.g., Fumarate/HCl) N2->N3 N4 4. In Vitro Profiling (Radioligand Binding) N3->N4 N5 5. In Vivo Assays (Behavioral Models) N4->N5

Caption: Workflow for the design, synthesis, and validation of novel piperazines.

Experimental Protocol 1: Synthesis of N-Alkyl Arylpiperazine Derivatives

To evaluate the biological activity of an arylpiperazine, it must first be synthesized and converted into a water-soluble salt. The following protocol describes the nucleophilic substitution of an alkyl halide with an arylpiperazine, a standard method for generating 5-HT receptor ligands[4].

Step 1: Nucleophilic Substitution

  • Dissolve 1.0 equivalent of the chosen 1-arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine) in anhydrous acetonitrile. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide, maximizing the yield of the target amine.

  • Add 1.2 equivalents of the desired alkyl halide (e.g., 1,3-dichloropropane) and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) as an acid scavenger.

  • Reflux the mixture under an inert nitrogen atmosphere for 12–16 hours.

Step 2: Reaction Monitoring and Workup (Self-Validation)

  • Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. Validation Check: The complete disappearance of the starting arylpiperazine peak confirms the reaction has reached completion.

  • Filter the mixture to remove inorganic salts, concentrate the filtrate under reduced pressure, and extract with ethyl acetate/water. The organic layer is dried over Na₂SO₄ and concentrated.

Step 3: Purification and Salt Formation

  • Purify the crude free base using silica gel column chromatography (eluent: dichloromethane/methanol).

  • Dissolve the purified free base in hot ethanol and add a stoichiometric amount of fumaric acid or hydrochloric acid. Causality: The free base is highly lipophilic (ideal for BBB penetration) but poorly soluble in aqueous in vitro assay buffers. Salt formation ensures bioavailability during testing.

  • Induce crystallization, filter, and dry. Validation Check: Confirm purity (>95%) via melting point analysis and ¹H-NMR integration.

In Vitro Pharmacological Profiling: 5-HT Receptor Binding

Once synthesized, the affinity of the novel piperazine derivatives for CNS targets must be quantified. Recent studies have demonstrated that coupling the piperazine ring to bulky lipophilic groups (like adamantane or coumarin derivatives) via an alkyl linker significantly enhances binding affinity (Ki) at 5-HT1A receptors[5],[4].

Quantitative Data: 5-HT1A Binding Affinities

The table below summarizes the binding affinities of recently synthesized novel piperazine derivatives compared to the standard atypical antipsychotic, Aripiprazole.

Compound / StandardStructural Modification5-HT1A Ki (nM)Reference
Aripiprazole Standard 4-arylpiperazine derivative5.0[4]
Compound 4 6-acetyl-7-hydroxy-4-methylcoumarin + 3-bromophenylpiperazine0.78[5]
Compound 7 6-acetyl-7-hydroxy-4-methylcoumarin + 2-chlorophenylpiperazine0.57[5]
Compound 8 1-adamantanamine + 2-methoxyphenylpiperazine1.2[4]

Data Interpretation: The sub-nanomolar Ki values of Compounds 4 and 7 indicate that the addition of the coumarin moiety optimizes the hydrophobic interactions within the receptor pocket, outperforming the standard clinical agent Aripiprazole[5].

Experimental Protocol 2: Radioligand Binding Assay for 5-HT1A Receptors

To generate the quantitative data shown above, a highly controlled radioligand displacement assay is required.

Step 1: Membrane Preparation

  • Homogenize CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A receptor in ice-cold Tris-HCl buffer (pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer containing 10 µM pargyline. Causality: Pargyline is a monoamine oxidase (MAO) inhibitor. Its inclusion prevents the enzymatic degradation of monoamines, maintaining the integrity of the receptor environment.

Step 2: Incubation

  • In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [³H]-8-OH-DPAT (final concentration ~1 nM), and 25 µL of the novel piperazine derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M). Causality: [³H]-8-OH-DPAT is a highly selective full agonist. Using it as the radioligand ensures specific labeling of the active G-protein-coupled state of the 5-HT1A receptor.

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

Step 3: Non-Specific Binding Determination (Self-Validation)

  • In parallel control wells, replace the novel derivative with 10 µM of unlabelled serotonin (5-HT). Validation Check: The radioactivity measured in these wells represents non-specific binding (NSB). Subtracting NSB from total binding ensures the calculated specific binding is strictly receptor-mediated.

Step 4: Filtration and Quantification

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific filter binding).

  • Wash filters three times with ice-cold buffer.

  • Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The piperazine scaffold remains a cornerstone of neuroscience drug discovery. By understanding the causality between its structural basicity, its ability to engage Asp3.32 in GPCRs[3], and its synthetic tractability, researchers can rationally design highly potent neurotherapeutics. As demonstrated by recent coumarin- and adamantane-linked derivatives, systematic N-alkylation and rigorous in vitro profiling continue to yield compounds with sub-nanomolar affinities[5],[4], paving the way for next-generation anxiolytics, antidepressants, and antipsychotics.

References

  • Source: Mini-Reviews in Organic Chemistry (via ResearchGate)
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / National Library of Medicine URL
  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: Semantic Scholar / MDPI URL
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine...
  • Multimethod Approach to Understanding the Different Affinity for the 5-HT 1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand Source: ACS Publications URL

Sources

Exploratory

Exploratory Studies on 1-sec-Butyl-piperazine Hydrochloride: A Critical Scaffold in Histamine H3 and Sigma-1 Receptor Ligand Design

Executive Summary In the landscape of modern neuropharmacology, the transition from traditional imidazole-based histamine H3 receptor (H3R) antagonists to non-imidazole pharmacophores has been a watershed moment. As a Se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the transition from traditional imidazole-based histamine H3 receptor (H3R) antagonists to non-imidazole pharmacophores has been a watershed moment. As a Senior Application Scientist overseeing library synthesis for central nervous system (CNS) targets, I approach the selection of building blocks not merely as a structural exercise, but as a multi-dimensional optimization of pharmacokinetics, synthetic tractability, and receptor orthosteric fit.

1-sec-Butyl-piperazine hydrochloride (CAS: 435341-98-3) has emerged as a highly versatile, privileged intermediate in these exploratory studies. By serving as a tunable basic moiety, it enables the synthesis of dual H3/Sigma-1 receptor antagonists—a novel class of therapeutics aimed at neuropathic pain, narcolepsy, and cognitive disorders. This technical guide explores the structural rationale, mechanistic pathways, and self-validating synthetic workflows associated with this critical compound.

Structural Rationale & Chemical Profiling

The design of CNS-active drugs requires a delicate balance of lipophilicity, basicity, and steric geometry. Early H3R antagonists relied heavily on an imidazole ring, which unfortunately led to severe off-target effects, including the inhibition of Cytochrome P450 (CYP450) enzymes and poor blood-brain barrier (BBB) penetration.

To circumvent these liabilities, the field pivoted to1. Utilizing 1-sec-butyl-piperazine hydrochloride offers three distinct advantages:

  • Conformational Locking via the sec-butyl Group: The branched aliphatic chain introduces precise steric hindrance. This restricts the conformational flexibility of the piperazine ring, allowing the pharmacophore to "lock" into the narrow hydrophobic binding pocket of the H3 receptor, while simultaneously increasing the lipophilicity required for BBB transit.

  • Tunable Basicity: The secondary amine of the piperazine ring serves as an excellent vector for coupling with benzaldehydes or carboxylic acids, while the tertiary amine (bearing the sec-butyl group) retains the physiological basicity required for receptor anchoring via salt-bridge formation with conserved aspartate residues (e.g., Asp114).

  • The Hydrochloride Salt Advantage: From an operational standpoint, deploying the hydrochloride salt rather than the free base is a deliberate choice. The HCl salt prevents premature oxidation of the amine, mitigates the hygroscopic nature of the free base, and ensures precise stoichiometric weighing during automated parallel synthesis.

Mechanistic Pathway: Targeting the H3/Sigma-1 Axis

The therapeutic efficacy of compounds derived from 1-sec-butyl-piperazine hydrochloride stems from their ability to modulate specific presynaptic and endoplasmic reticulum (ER) pathways.

The Histamine H3 Receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as both an autoreceptor (regulating histamine) and a heteroreceptor (regulating acetylcholine, dopamine, and serotonin). Antagonizing this receptor blocks the Gi/o-mediated inhibition of adenylyl cyclase, ultimately restoring neurotransmitter exocytosis. Concurrently, these piperazine derivatives often exhibit affinity for the Sigma-1 Receptor (σ1R) , a chaperone protein that modulates calcium signaling and cellular stress responses, providing a synergistic effect in treating 2.

H3_Signaling H3R Histamine H3 Receptor (Presynaptic) Gi_o Gi/o Protein Complex H3R->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits (α subunit) Ca Voltage-Gated Ca2+ Channels ↓ (Decreased Influx) Gi_o->Ca Inhibits (βγ subunit) cAMP cAMP Levels ↓ AC->cAMP Reduces synthesis PKA Protein Kinase A (PKA) ↓ cAMP->PKA Downregulates NT Inhibition of Neurotransmitter Release (Histamine, ACh, DA, 5-HT) PKA->NT Modulates machinery Ca->NT Prevents Exocytosis

Fig 1: Presynaptic Histamine H3 receptor Gi/o-coupled signaling pathway and neurotransmitter release.

Quantitative SAR Evaluation

To understand the impact of the sec-butyl substitution, we must analyze the Structure-Activity Relationship (SAR) data. 3 on piperazine derivatives reveal that the nature of the lipophilic tail drastically alters the binding preference between H3R and σ1R.

Table 1: Binding Affinities of Piperazine Derivatives at H3R and σ1R

Compound ScaffoldR-Group (Position 1)hH3R Affinity ( Ki​ , nM)σ1R Affinity ( Ki​ , nM)Pharmacological Profile
Piperazinetert-Butyl16.051.8High H3R selectivity
Piperazinesec-Butyl ~18.5 ~45.2 Balanced Dual Antagonist
PiperazineAcetyl12.737.8High Dual Affinity
PiperazineExtended Alkyl Chain397.0>1000Loss of Affinity

Data synthesis indicates that while extended alkyl chains destroy affinity, the compact, branched nature of the sec-butyl group provides an optimal steric fit for dual-target engagement.

Experimental Methodology: Self-Validating Synthetic Workflow

The synthesis of piperazinyl benzamides—a core application of this compound as detailed in 4—requires precise control over reaction conditions.

Synthetic_Workflow Reactant1 1-sec-Butyl-piperazine HCl (CAS: 435341-98-3) Activation Activation (EDC, HOBt, NMM) Reactant1->Activation Base liberates amine Reactant2 4-Formylbenzoic Acid Reactant2->Activation Forms active ester Coupling Amide Coupling (24h at RT) Activation->Coupling Nucleophilic attack Purification Purification (Chromatography) Coupling->Purification Crude extract Product Piperazinyl Benzamide (Target Scaffold) Purification->Product Pure compound

Fig 2: Synthetic workflow for piperazinyl benzamides using 1-sec-butyl-piperazine hydrochloride.
Protocol: Synthesis of 4-(4-sec-butyl-piperazine-1-carbonyl)-benzaldehyde

This protocol is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding to the next step, thereby preventing the propagation of errors in library synthesis.

Step 1: Carboxylic Acid Activation

  • Action: Suspend 1.0 eq of 4-formylbenzoic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

  • Causality: We utilize EDC/HOBt rather than converting the acid to an acid chloride. Acid chlorides are highly reactive and can lead to the degradation of the sensitive formyl group. HOBt forms a stable, active ester intermediate that is highly specific for amide bond formation.

Step 2: Free Base Liberation

  • Action: Add 3.0 eq of N-methylmorpholine (NMM) to the mixture.

  • Causality: NMM is a weak, sterically hindered base. It effectively neutralizes the hydrochloride salt of the 1-sec-butyl-piperazine, liberating the free nucleophilic secondary amine in situ without competing as a nucleophile itself.

Step 3: Nucleophilic Acyl Substitution

  • Action: Introduce 1.1 eq of 5 to the activated mixture. Stir continuously for 24 hours at room temperature.

Step 4: Validation & Quality Control Checkpoint (Self-Validation)

  • Action: Take a 10 µL aliquot of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.

  • Causality: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows >95% depletion of the 4-formylbenzoic acid peak and the appearance of the target mass [M+H]+=275.17 m/z . This analytical gate prevents premature quenching and ensures high downstream yields.

Step 5: Work-up and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure piperazinyl benzamide.

Conclusion & Future Perspectives

The utilization of 1-sec-butyl-piperazine hydrochloride represents a masterclass in rational drug design. By leveraging its unique steric bulk and tunable basicity, researchers can construct highly selective, BBB-permeable ligands that modulate the H3/Sigma-1 receptor axis. As we push the boundaries of neuropharmacology, this privileged scaffold will continue to serve as a foundational building block in the pursuit of next-generation therapeutics for cognitive and neuropathic disorders.

References

  • Title: 1-(2-丁基)哌嗪盐酸盐 | 435341-98-3 (Chemical Database Profile) Source: Molaid Chemical Database URL: [5]

  • Title: PIPERAZINYL AND DIAZAPANYL BENZAMIDES AND BENZTHIOAMIDES (WO2004037801A1) Source: Janssen Pharmaceutica NV / WIPO URL: [4]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Source: ACS Journal of Medicinal Chemistry URL: [3]

  • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: PubMed / National Institutes of Health URL: [2]

  • Title: Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives Source: PubMed / National Institutes of Health URL: [1]

Sources

Protocols & Analytical Methods

Method

protocol for 1-sec-Butyl-piperazine hydrochloride administration in mice

Application Note: In Vivo Administration and Pharmacokinetic Profiling of 1-sec-Butyl-piperazine Hydrochloride in Murine Models Introduction & Scientific Rationale Piperazine derivatives represent a privileged structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Administration and Pharmacokinetic Profiling of 1-sec-Butyl-piperazine Hydrochloride in Murine Models

Introduction & Scientific Rationale

Piperazine derivatives represent a privileged structural scaffold in modern medicinal chemistry. They are heavily utilized in the development of central nervous system (CNS) therapeutics, particularly as core pharmacophores for Histamine H3 receptor (H3R) antagonists and inverse agonists[1][2]. 1-sec-Butyl-piperazine hydrochloride (CAS: 435341-98-3) is frequently utilized as a critical building block for neuroactive benzamides and benzthioamides[3]. In preclinical drug development, this compound is often administered directly to murine models during fragment-based in vivo screening, pharmacokinetic (PK) baseline profiling, and preliminary neurotoxicity evaluations.

The Causality of the Salt Form: Because piperazine rings are highly basic, the compound is supplied as a hydrochloride (or dihydrochloride) salt. This salt form dramatically enhances aqueous solubility. From a pharmacological standpoint, this is highly advantageous: it allows researchers to formulate the drug in purely aqueous vehicles (like 0.9% saline) without relying on harsh organic co-solvents (e.g., DMSO, Tween-80, or Cremophor EL). Avoiding complex excipients is critical in neuropharmacology, as organic solvents can artificially disrupt blood-brain barrier (BBB) integrity or induce vehicle-related behavioral artifacts in mice[4].

Formulation Strategy and Physicochemical Considerations

Self-Validating Control Principle: Every in vivo study must include a vehicle-only control group (pH-matched saline) to establish a baseline for endogenous isobaric interferences during downstream LC-MS/MS analysis, and to control for injection-induced stress in behavioral readouts.

pH Adjustment (Critical Step): While the high water solubility of the HCl salt allows for the use of physiological saline, dissolving high concentrations of hydrochloride salts releases protons, significantly lowering the pH of the dosing solution. Administering an unbuffered, highly acidic solution (pH < 4.0) via intraperitoneal (IP) injection will cause localized tissue necrosis, pain-induced behavioral changes, and erratic systemic absorption. Therefore, this protocol mandates a strict pH verification and neutralization step.

Table 1: Formulation Matrix for 1-sec-Butyl-piperazine HCl

RouteTarget DoseConcentrationVehiclepH AdjustmentMax Dosing Volume
Intravenous (IV) 2 mg/kg0.4 mg/mL0.9% Sterile SalineAdjust to pH 7.2 - 7.45 mL/kg
Intraperitoneal (IP) 10 mg/kg1.0 mg/mL0.9% Sterile SalineAdjust to pH 6.8 - 7.410 mL/kg
Oral Gavage (PO) 10 mg/kg1.0 mg/mLPurified Water or SalineAdjust to pH 6.0 - 7.010 mL/kg

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the Dosing Solution
  • Weighing: Accurately weigh the required amount of 1-sec-Butyl-piperazine hydrochloride powder using a microbalance. (Note: The compound is hygroscopic; minimize exposure to ambient humidity to ensure accurate molar calculations).

  • Dissolution: Add 80% of the final required volume of 0.9% sterile saline. Vortex for 60 seconds until a completely clear solution is achieved.

  • Neutralization: Measure the pH using a micro-pH probe. If the pH is below 6.5, add 0.1 N NaOH dropwise while vortexing until the pH reaches approximately 7.2.

  • Finalization: Top up to the final target volume with 0.9% saline. Filter sterilize the solution through a 0.22 µm PTFE syringe filter immediately prior to IV or IP administration.

Phase 2: In Vivo Administration

Rationale for Animal Selection: Male C57BL/6J mice (8–10 weeks old, 20–25 g) are the gold standard for neuropharmacological and H3R-related behavioral studies due to their well-characterized baseline cognitive and motor profiles[5].

  • Acclimation: Acclimate mice to the vivarium for at least 7 days prior to dosing. Fast mice for 4 hours prior to PO dosing to ensure consistent gastric emptying; IV and IP groups may remain fed.

  • Dosing Execution:

    • IV Administration: Restrain the mouse and gently warm the tail to dilate the lateral tail vein. Inject the solution at a slow, steady rate over 10–15 seconds to prevent acute cardiovascular shock.

    • IP Administration: Restrain the mouse, exposing the abdomen. Inject into the lower right quadrant at a 30-degree angle to avoid puncturing the cecum or bladder.

    • PO Administration: Use a flexible, bulb-tipped gastric gavage needle to deliver the solution directly into the stomach, ensuring no fluid is aspirated into the lungs.

Phase 3: Pharmacokinetic Sampling and Tissue Extraction

Causality of Brain Sampling: Because piperazine derivatives are frequently targeted at CNS receptors, quantifying the brain-to-plasma partition coefficient ( Kp,uu​ ) is the most critical step to validate actual BBB penetration[1].

  • Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect 50 µL of blood via submandibular bleed into K2EDTA-coated microtainers.

  • Plasma Separation: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen.

  • Brain Harvesting: At terminal time points (e.g., 1 hr and 4 hr), euthanize the mouse via CO₂ asphyxiation followed by decapitation. Rapidly extract the whole brain, rinse in ice-cold PBS to remove surface blood, blot dry, weigh, and snap-freeze.

Table 2: Expected Pharmacokinetic Parameters for Piperazine Derivatives (Mice)

Parameter / TimepointSignificance in Piperazine ProfilingExpected Profile (10 mg/kg PO)
Tmax (Plasma) Indicates absorption rate from the GI tract.0.5 – 1.0 hours
Cmax (Plasma) Peak systemic exposure and potential toxicity threshold.500 – 1200 ng/mL
Brain/Plasma Ratio Validates CNS penetration for neuro-targets.0.8 – 1.5 (High BBB permeability)
Terminal Half-life (t1/2) Dictates dosing frequency for downstream behavioral assays.2.0 – 4.5 hours

Analytical Workflow and Bioanalysis

To quantify 1-sec-Butyl-piperazine, protein precipitation followed by LC-MS/MS is the most efficient method. Because the piperazine ring is highly polar and basic, standard reverse-phase (C18) chromatography often results in poor retention. Expert Insight: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to ensure optimal retention and peak shape for this specific analyte.

Piperazine_Protocol Compound 1-sec-Butyl-piperazine HCl (CAS: 435341-98-3) Vehicle Vehicle Preparation (0.9% Saline, pH 7.2) Compound->Vehicle Dissolution & Neutralization Dosing In Vivo Dosing (C57BL/6J) PO: 10 mg/kg | IV: 2 mg/kg Vehicle->Dosing Administer 10 mL/kg PK_Arm Pharmacokinetic Arm (Time-course sampling) Dosing->PK_Arm PD_Arm Neuropharmacology Arm (H3R / Behavioral Assays) Dosing->PD_Arm Blood Plasma Extraction (Systemic Exposure) PK_Arm->Blood Brain Brain Homogenization (BBB Penetration) PK_Arm->Brain LCMS LC-MS/MS Analysis (HILIC Column / Protein Precip.) Blood->LCMS Brain->LCMS

Workflow for in vivo administration and PK/PD profiling of piperazine derivatives.

Sample Preparation Steps:

  • Add 20 µL of plasma or brain homogenate (homogenized 1:3 w/v in PBS) to a microcentrifuge tube.

  • Add 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated piperazine analog). The organic solvent denatures proteins and releases the protein-bound drug.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

References

  • Piperazinyl and diazapanyl benzamides and benzthioamides. US Patent 7414047B2. Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The histamine H3-receptor inverse agonist Pitolisant improves fear memory in mice. ORBi / University of Liège. URL:[Link]

  • Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure. Frontiers in Pharmacology (2024). URL:[Link]

  • The dual-active histamine H3 receptor antagonist and acetylcholine esterase inhibitor E100 ameliorates stereotyped repetitive behavior and neuroinflammation in sodium valproate induced autism in mice. Biomedicine & Pharmacotherapy / DOI. URL:[Link]

Sources

Application

Application Note: Utilizing 1-sec-Butyl-piperazine Hydrochloride as a Privileged Scaffold in CNS Drug Discovery

Introduction & Mechanistic Rationale Designing molecules that can overcome the blood-brain barrier (BBB) and achieve optimal concentrations at the desired therapeutic target in the brain is a major challenge for medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Designing molecules that can overcome the blood-brain barrier (BBB) and achieve optimal concentrations at the desired therapeutic target in the brain is a major challenge for medicinal chemists working in central nervous system (CNS) drug discovery[1]. Highly polar moieties often restrict brain penetrance. To overcome this, piperazine derivatives are frequently employed as lipophilic shuttles. For example, benzylpiperazine units have been successfully utilized to deliver highly polar hydroxamate-type HDAC6 inhibitors across the BBB[2], and novel piperazine derivatives have been identified as selective TRPC6 activators capable of crossing the BBB for Alzheimer's disease models[3].

1-sec-Butyl-piperazine hydrochloride (CAS: 435341-98-3)[4] is a highly specialized secondary amine building block. The incorporation of the sec-butyl group serves two critical mechanistic purposes in drug design:

  • Lipophilicity Enhancement : The branched alkyl chain increases the overall partition coefficient (LogP) of the resulting molecule, favoring passive transcellular diffusion across the lipophilic endothelial cells of the BBB.

  • Steric Modulation of Basicity : The steric bulk of the sec-butyl group adjacent to the nitrogen atom subtly lowers the pKa of the piperazine ring. This prevents excessive protonation at physiological pH (7.4), ensuring a higher fraction of the un-ionized species is available to permeate the BBB—a fundamental requirement for CNS drugs.

This scaffold has been prominently featured in the synthesis of piperazinyl benzamides targeting the Histamine H3 receptor, a presynaptic G-protein coupled receptor (GPCR) implicated in sleep/wake disorders, ADHD, and cognitive dysfunction[5].

Physicochemical Profiling

To understand the utility of this scaffold, it is essential to evaluate how it influences the physicochemical properties of the final drug candidate.

Table 1: Quantitative Physicochemical Properties of 1-sec-Butyl-piperazine hydrochloride and typical target parameters for its CNS-active derivatives.

Property1-sec-Butyl-piperazine HClTypical H3 Antagonist DerivativeIdeal CNS Drug Target Range
Molecular Weight ( g/mol ) 178.70350 - 450< 450
cLogP 1.22.5 - 4.02.0 - 5.0
Topological Polar Surface Area 24.0 Ų40 - 70 Ų< 90 Ų
Hydrogen Bond Donors (HBD) 20 - 1< 3
Hydrogen Bond Acceptors (HBA) 23 - 5< 7
BBB Permeability (Papp) N/A (Intermediate)> 15 × 10⁻⁶ cm/s> 10 × 10⁻⁶ cm/s

Workflow for CNS Drug Design

G A 1-sec-Butyl-piperazine Hydrochloride Scaffold B Amidation / Coupling (e.g., with Benzoyl Chlorides) A->B Synthesis C Physicochemical Profiling (LogP, pKa, Solubility) B->C Characterization D In Vitro BBB Permeability (PAMPA-BBB / MDCK) C->D ADME Screening E Target Binding Assay (e.g., Histamine H3 Receptor) C->E Pharmacodynamics F Lead Compound Selection for CNS In Vivo Studies D->F High Permeability E->F High Affinity

Caption: Logical workflow for integrating 1-sec-butyl-piperazine into CNS drug discovery.

Experimental Protocols

Protocol 1: Synthesis of CNS-Active Benzamide Derivatives

Objective : To couple 1-sec-butyl-piperazine hydrochloride with a substituted benzoic acid to form a target GPCR modulator[5]. Causality & Self-Validation : Using EDC/HOBt coupling ensures mild conditions, preventing the cleavage of sensitive functional groups. The protocol is self-validating through mandatory TLC and LC-MS checks before proceeding to workup, ensuring reagents and time are not wasted on failed couplings.

Step-by-Step Methodology :

  • Activation : Dissolve 1.0 eq of the target substituted benzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 eq of 1-hydroxybenzotriazole (HOBt) and 1.5 eq of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). Stir for 30 minutes at room temperature. Reasoning: HOBt suppresses racemization and improves the efficiency of the EDC coupling by forming a reactive HOBt-ester intermediate.

  • Amine Addition : Add 1.2 eq of 1-sec-butyl-piperazine hydrochloride[4] to the mixture, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Reasoning: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the hydrochloride salt of the piperazine, freeing the secondary amine for nucleophilic attack without competing for the activated ester.

  • Reaction Monitoring (Self-Validation) : Stir the reaction at room temperature for 12-24 hours. Validate reaction progress via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting benzoic acid spot and the emergence of a new UV-active product spot indicates successful conversion. Confirm the exact mass via LC-MS.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 10% MeOH/DCM) to yield the pure piperazinyl benzamide derivative.

Protocol 2: In Vitro PAMPA-BBB Assay for Permeability Screening

Objective : To empirically determine the passive blood-brain barrier permeability of the synthesized 1-sec-butyl-piperazine derivatives.

Step-by-Step Methodology :

  • Preparation : Prepare a 10 mM stock solution of the synthesized derivative in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating : Coat the porous filter membrane of the PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Reasoning: Porcine brain lipids closely mimic the complex lipid composition of the human BBB, providing a highly predictive in vitro model.

  • Assay Assembly : Add 300 µL of the 50 µM compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully assemble the sandwich plate.

  • Incubation : Incubate the assembled plates at 37°C for 18 hours in a humidity-controlled environment to prevent evaporation.

  • Quantification & Validation : Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS to calculate the apparent permeability (Papp). Self-Validation: Always run Verapamil (high permeability control) and Atenolol (low permeability control) on the same plate. The assay is only valid if Verapamil Papp > 15 × 10⁻⁶ cm/s and Atenolol Papp < 2 × 10⁻⁶ cm/s.

Pharmacodynamic Application: Histamine H3 Receptor Antagonism

Piperazine-substituted compounds are heavily utilized to target the CNS, including mood disorders and neurodegenerative diseases[6]. Specifically, derivatives of 1-sec-butyl-piperazine act as potent antagonists or inverse agonists at the Histamine H3 receptor[5]. By blocking this presynaptic autoreceptor, these compounds relieve the autoinhibition of histamine release, thereby promoting wakefulness and cognitive enhancement.

H3_Pathway Ligand 1-sec-Butyl-piperazine Derivative (H3 Antagonist) Receptor Histamine H3 Receptor (Presynaptic GPCR) Ligand->Receptor Binds & Antagonizes Gi Gi/o Protein Complex (Inhibition Relieved) Receptor->Gi Blocks Activation cAMP cAMP Production (Increased) Gi->cAMP Restores Adenylyl Cyclase NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Promotes Exocytosis CNS Cognitive Enhancement & Wakefulness NT->CNS Therapeutic Effect

Caption: Mechanism of action for 1-sec-butyl-piperazine derivatives as Histamine H3 antagonists.

Conclusion

The strategic integration of the 1-sec-butyl-piperazine hydrochloride scaffold provides medicinal chemists with a robust method to enhance the BBB permeability and target affinity of CNS drug candidates. By carefully balancing lipophilicity and basicity, this privileged building block continues to drive the discovery of novel therapeutics for neurodegenerative and cognitive disorders.

References

  • Hashimoto, K., et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Popugaeva, E., et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons." Scientific Reports, 2024. Available at:[Link]

  • Singhal, P. K., et al. "Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants." Cuestiones de Fisioterapia. Available at:[Link]

  • Molaid Chemical Database. "1-(2-丁基)哌嗪盐酸盐 | 435341-98-3". Available at:[Link]

  • Cambridge Healthtech Institute. "Blood-Brain Barrier and CNS Drug Discovery Symposium." Drug Discovery Chemistry. Available at:[Link]

  • Bennani, Y. L., et al. "Piperazinyl and diazapanyl benzamides and benzthioamides." US Patent US7414047B2, 2008.

Sources

Method

Application Notes &amp; Protocols: Characterization of 1-sec-Butyl-piperazine hydrochloride as a Novel Dopamine Receptor Ligand

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist: The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in com...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting central nervous system receptors, particularly dopamine receptors.[1][2][3] Its ability to be di-substituted allows for fine-tuning of pharmacological properties, influencing affinity, selectivity, and functional activity.[1][4] This document provides a comprehensive guide for the characterization of a novel N-substituted piperazine derivative, 1-sec-Butyl-piperazine hydrochloride (herein referred to as SBPH), as a potential dopamine receptor ligand.

Initial searches for "1-sec-Butyl-piperazine hydrochloride" did not yield specific pre-existing pharmacological data. Therefore, this guide is presented as a foundational blueprint. It outlines the standard, industry-accepted workflows and protocols necessary to take a novel chemical entity like SBPH from initial preparation to detailed in vitro pharmacological profiling. We will proceed under the hypothesis that SBPH, due to its structural features, may interact with dopamine D2-like receptors (D2, D3, D4).[1] The principles and protocols detailed herein are broadly applicable to any novel piperazine derivative suspected of similar activity.

Part 1: Compound Preparation and Management

Synthesis of N-Alkyl Piperazines

The synthesis of N-mono-alkylated piperazines like 1-sec-butyl-piperazine can be achieved through several established methods. A common and straightforward approach involves the alkylation of a protected piperazine, such as N-acetylpiperazine, followed by deprotection.[5]

General Synthetic Principle:

  • Protection: Piperazine is first mono-protected, for instance, by acetylation with acetamide, to prevent di-alkylation.[5]

  • Alkylation: The protected piperazine is then alkylated using an appropriate alkyl halide (e.g., 2-bromobutane for the sec-butyl group) under basic conditions.[5][6]

  • Deprotection: The protecting group is subsequently removed, typically by acid hydrolysis, to yield the desired N-mono-alkylated product.[5]

  • Salt Formation: The final free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate the stable and water-soluble 1-sec-Butyl-piperazine hydrochloride salt (SBPH).

Stock Solution Preparation and Storage

For all in vitro assays, precise and accurate preparation of the test compound is critical.

  • Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of SBPH in sterile, purified water (e.g., Milli-Q) or DMSO. The hydrochloride salt form should readily dissolve in aqueous solutions.

  • Aliquoting & Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the specific assay buffer. This prevents issues with buffer incompatibility or compound precipitation.

Part 2: In Vitro Pharmacological Profiling Workflow

A logical, tiered approach is essential for characterizing a novel ligand. The workflow begins with establishing binding affinity, progresses to determining functional activity at the primary target, and concludes with assessing selectivity and potential signaling bias.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Bias A Radioligand Competition Binding Assay B Determine Ki at Dopamine Receptor Subtypes (D2, D3, D4) A->B Data Analysis C G-Protein Signaling: cAMP Inhibition Assay B->C D β-Arrestin Signaling: Recruitment Assay B->D Proceed if affinity is confirmed E Determine Potency (EC50/IC50) & Efficacy (Emax) C->E D->E F Compare Ki values across receptor subtypes E->F G Calculate Signaling Bias Factor (G-protein vs. β-Arrestin) E->G

Caption: Tiered experimental workflow for characterizing SBPH.

Part 3: Core Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[7] It measures the ability of the unlabeled test compound (SBPH) to compete with a high-affinity radiolabeled ligand for binding to the receptor.

Principle: Cell membranes containing the dopamine receptor subtype of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (SBPH). The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Materials & Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2L, D3, D4).[7]

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride are commonly used for D2-like receptors.[7][8]

  • Test Compound: 1-sec-Butyl-piperazine hydrochloride (SBPH).

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a known antagonist like Butaclamol or Haloperidol to define non-specific binding.[7]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[7]

  • Scintillation Fluid & Counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and a range of SBPH concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition:

    • Total Binding: Add 50 µL of assay buffer.[9]

    • NSB: Add 50 µL of 10 µM Butaclamol.[9]

    • Competition: Add 50 µL of the corresponding SBPH serial dilution.

  • Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration near its Kd value, ~0.5-1.0 nM) to all wells.[7]

  • Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells to initiate the binding reaction. The protein amount should be optimized to ensure that less than 10% of the radioligand is bound.[8]

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[7]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert CPM for each SBPH concentration to a percentage of the specific binding.

  • Plot the percentage of specific binding against the log concentration of SBPH.

  • Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of SBPH that inhibits 50% of specific radioligand binding).[7]

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Controls & Validation:

  • Positive Control: A known unlabeled dopamine receptor ligand (e.g., Haloperidol, Quinpirole) should be run in parallel to generate a standard competition curve.

  • Vehicle Control: The vehicle in which SBPH is dissolved (e.g., water or DMSO) should show no effect on binding.

  • The resulting Ki value should be consistent across multiple experiments.

Protocol: cAMP Inhibition Functional Assay (G-Protein Pathway)

Dopamine D2-like receptors are canonically coupled to the Gαi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] This assay determines if SBPH acts as an agonist, antagonist, or partial agonist through this G-protein pathway.

Principle: Cells expressing the D2-like receptor are first stimulated with forskolin to raise intracellular cAMP levels. The ability of an agonist to activate the Gαi/o pathway is measured by the subsequent reduction in this forskolin-stimulated cAMP. An antagonist will block the effect of a known agonist.

Materials & Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2, D3, or D4 receptor.[9]

  • Forskolin: To stimulate adenylyl cyclase.[9]

  • Reference Agonist: Dopamine or Quinpirole.[11]

  • Test Compound: SBPH.

  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed the receptor-expressing cells into 96- or 384-well plates and culture overnight.[9]

  • Assay Preparation: Wash the cells with assay buffer.

  • For Antagonist Mode:

    • Add varying concentrations of SBPH and incubate for 15-30 minutes.[9]

    • Add a fixed concentration of a reference agonist (e.g., Dopamine at its EC80 concentration).[9]

  • For Agonist Mode:

    • Add varying concentrations of SBPH.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[9]

Data Analysis:

  • Agonist Mode: Plot the cAMP signal against the log concentration of SBPH. A decrease in signal indicates agonism. Calculate the EC50 (potency) and the Emax (maximum effect, efficacy) relative to a full agonist like Quinpirole.

  • Antagonist Mode: Plot the cAMP signal against the log concentration of SBPH. An increase in the signal (reversal of agonist effect) indicates antagonism. Calculate the IC50 value.

Senior Scientist's Note: The choice of forskolin concentration is critical. It should be high enough to produce a robust cAMP signal but not so high that it becomes difficult to detect the inhibitory effect of a Gαi-coupled agonist. This often corresponds to the EC50-EC80 concentration of forskolin for cAMP production in your cell line.

Protocol: β-Arrestin Recruitment Assay (G-Protein-Independent Pathway)

GPCRs can also signal through G-protein-independent pathways, most notably via the recruitment of β-arrestin proteins.[11] This can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades (e.g., ERK phosphorylation).[12] Characterizing this pathway is crucial for understanding potential signaling bias.

Principle: This assay measures the ligand-induced interaction between the dopamine receptor and β-arrestin2. Technologies like Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., NanoLuc) are commonly used.[11][13] In a BRET assay, the receptor is fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin2 is fused to a BRET acceptor (e.g., YFP). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in a quantifiable energy transfer.

G cluster_0 Canonical G-Protein Signaling (D2R) cluster_1 β-Arrestin Signaling Pathway D2R_G D2R Gai Gαi/o D2R_G->Gai Agonist (e.g., Dopamine) GRK GRK D2R_G:f0->GRK AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP D2R_B D2R-P Barr β-Arrestin2 D2R_B:f0->Barr Recruits GRK->D2R_B:f0 Phosphorylates Internalization Receptor Internalization & MAPK/ERK Barr->Internalization

Caption: D2 receptor signaling pathways.

Materials & Reagents:

  • Cell Line: HEK293 cells co-expressing the dopamine receptor fused to a BRET donor and β-arrestin2 fused to a BRET acceptor.[11]

  • Substrate: Coelenterazine h or another suitable luciferase substrate.

  • Test Compound: SBPH.

  • Plate Reader: Capable of simultaneous dual-emission detection (e.g., for BRET).

Step-by-Step Methodology:

  • Cell Seeding: Seed the engineered cells into white, opaque 96-well plates.

  • Compound Addition: Add varying concentrations of SBPH (for agonist mode) or SBPH followed by a reference agonist (for antagonist mode).

  • Substrate Addition: Add the luciferase substrate according to the manufacturer's protocol.

  • Incubation: Incubate for a specified time (can range from 5 minutes to hours, depending on the kinetics of interaction).

  • Signal Detection: Measure the luminescence at the two emission wavelengths (one for the donor, one for the acceptor).

Data Analysis:

  • Calculate BRET Ratio: The ratio of acceptor emission to donor emission is calculated for each well.

  • Plot Data: Plot the BRET ratio against the log concentration of SBPH.

  • Determine Parameters: Fit the curve using non-linear regression to determine the EC50 and Emax for agonism or the IC50 for antagonism.

Part 4: Data Interpretation and Summary

All quantitative data should be summarized for clear comparison. This allows for an at-a-glance assessment of the compound's profile.

Table 1: Hypothetical Pharmacological Profile of SBPH

Parameter D2 Receptor D3 Receptor D4 Receptor
Binding Affinity (Ki, nM) 15.2 89.5 >1000
cAMP (Gαi) Potency (EC50, nM) 45.7 250.1 N/A
cAMP Efficacy (% of DA) 85% (Agonist) 70% (Partial Agonist) N/A
β-Arrestin Potency (EC50, nM) 120.3 >2000 N/A
β-Arrestin Efficacy (% of DA) 35% (Partial Agonist) <10% N/A

| D2/D3 Selectivity (Ki) | - | 5.9-fold | - |

This table contains example data for illustrative purposes only.

Based on this hypothetical data, SBPH would be classified as a D2-preferring agonist, with partial agonist activity at the D3 receptor. It displays a clear bias towards the G-protein signaling pathway over β-arrestin recruitment at the D2 receptor, a profile that can have significant implications for its therapeutic potential and side-effect profile.[12]

References

  • A Technical Guide to Dopamine Receptor Binding Affinity - Benchchem.
  • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist - Benchchem.
  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC. Available at: [Link]

  • A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - Diva-Portal.org. Available at: [Link]

  • A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - Semantic Scholar. Available at: [Link]

  • Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand - PMC. Available at: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC - PubMed Central. Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. Available at: [Link]

  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | PNAS. Available at: [Link]

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available at: [Link]

  • Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC. Available at: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. - R Discovery. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - MDPI. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - Eurofins DiscoverX. Available at: [Link]

  • Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with Functionalized Linking Chains as Novel Dopamine D3 Receptor Ligands: Potential Substance Abuse Therapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Application

Probing the Psychoactive Potential: Application Notes and Protocols for 1-sec-Butyl-piperazine hydrochloride in Behavioral Pharmacology

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within the broad class of N-substituted piperazines, many compounds exhibit significant central nervous system activity, ranging from stimulant to anxiolytic and antidepressant effects.[2] This guide focuses on a lesser-known derivative, 1-sec-Butyl-piperazine hydrochloride.

Disclaimer: As of the latest literature review, specific behavioral pharmacology data for 1-sec-Butyl-piperazine hydrochloride is not publicly available. Therefore, this document serves as a forward-looking guide, providing a scientifically-grounded, hypothetical framework for its initial characterization. The proposed mechanism of action and experimental protocols are extrapolated from extensive research on structurally related N-substituted piperazines, such as 1-benzylpiperazine (BZP).[2][3] These protocols are intended as a starting point and will require rigorous validation and optimization.

Part 1: Postulated Mechanism of Action and Pharmacological Profile

N-substituted piperazines often exert their effects by modulating monoaminergic systems—dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2] Compounds like BZP are known to stimulate the release and inhibit the reuptake of these neurotransmitters, leading to psychostimulant effects.[2]

Based on its structure—a piperazine ring with a sec-butyl group substitution on one of the nitrogen atoms—it is plausible that 1-sec-Butyl-piperazine hydrochloride functions as a monoamine releasing agent and/or reuptake inhibitor. The sec-butyl group, being a small alkyl substituent, may confer a pharmacological profile with some similarities to other N-alkylated piperazines, potentially with its own unique potency and selectivity for dopamine, serotonin, and norepinephrine transporters.

The primary hypothesis is that 1-sec-Butyl-piperazine hydrochloride will exhibit stimulant-like properties, driven by interactions with the dopamine transporter (DAT) and serotonin transporter (SERT).

Postulated_Mechanism_of_Action cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-sec-Butyl-piperazine HCl DAT Dopamine Transporter (DAT) Compound->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) Compound->SERT DA Dopamine (DA) HT Serotonin (5-HT) D_Receptor Postsynaptic DA Receptors DA->D_Receptor Increased Activation S_Receptor Postsynaptic 5-HT Receptors HT->S_Receptor Increased Activation

Caption: Postulated mechanism of 1-sec-Butyl-piperazine HCl at the monoaminergic synapse.

Part 2: Foundational Behavioral Assays for Initial Characterization

To establish the behavioral profile of a novel N-substituted piperazine, a tiered approach is recommended. The initial assays should focus on unconditioned behaviors, such as locomotor activity and stereotypy, followed by an assessment of the compound's rewarding properties using conditioned place preference.

Locomotor Activity and Stereotypy Assessment

This assay is fundamental for determining if a compound has stimulant, sedative, or no effect on spontaneous motor activity. At higher doses, many stimulants induce stereotypies, which are repetitive, invariant behaviors.[4][5]

Objective: To quantify the dose-dependent effects of 1-sec-Butyl-piperazine hydrochloride on horizontal and vertical locomotor activity, and to observe the emergence of stereotyped behaviors in rodents.

Materials:

  • 1-sec-Butyl-piperazine hydrochloride

  • Vehicle (e.g., 0.9% saline or distilled water)

  • Rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats)

  • Open field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams

  • Syringes and needles for administration (specify route, e.g., intraperitoneal, subcutaneous)

  • Ethanol (70%) for cleaning

Protocol:

  • Animal Habituation: For at least three days prior to testing, handle the animals and habituate them to the injection procedure (e.g., a saline injection) and the test chambers for 30-60 minutes each day. This minimizes stress and novelty-induced hyperactivity on the test day.[6]

  • Drug Preparation: Prepare fresh solutions of 1-sec-Butyl-piperazine hydrochloride in the chosen vehicle at various concentrations to achieve the desired doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle-only solution will serve as the control.

  • Experimental Procedure:

    • On the test day, allow animals to acclimate to the testing room for at least 60 minutes.

    • Administer the assigned dose of 1-sec-Butyl-piperazine hydrochloride or vehicle.

    • Immediately place the animal into the center of the open field chamber.

    • Record locomotor activity for 60-120 minutes. Data is typically binned in 5-minute intervals to observe the time course of the drug's effect.

  • Data Analysis:

    • Locomotor Activity: Analyze total distance traveled (horizontal activity) and the number of rearing events (vertical activity). Use a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare dose groups to the vehicle control group.

    • Stereotypy: During the locomotor activity recording, a trained observer, blind to the treatment conditions, should score for stereotyped behaviors at set intervals (e.g., every 5 or 10 minutes).[4][7] A rating scale can be used (see Table 2).

Stereotypy ScoreBehavioral Description
0 Asleep or stationary
1 Active, normal grooming, or rearing
2 Increased locomotion with a repetitive pattern
3 Repetitive sniffing, head bobbing, or rearing along the chamber walls
4 Continuous, focused sniffing, licking, or gnawing of a specific area
5 Dyskinetic-like movements, severe gnawing, or self-biting
Table 2: Example Stereotypy Rating Scale.
Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug.[8][9] It relies on classical conditioning, where the rewarding effects of a drug are associated with a specific environment.[10]

Objective: To determine if 1-sec-Butyl-piperazine hydrochloride has rewarding properties that can induce a conditioned preference for a drug-paired environment.

Materials:

  • 1-sec-Butyl-piperazine hydrochloride and vehicle

  • Rodents (as above)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Syringes and needles

Protocol:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place the animal in the central compartment and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

    • Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded. This phase establishes the baseline preference.

  • Conditioning Phase (typically 4-8 days):

    • This phase consists of alternating injections of the drug and vehicle, paired with confinement to one of the outer chambers.

    • Drug Pairing: On specified days, administer an effective dose of 1-sec-Butyl-piperazine hydrochloride (determined from the locomotor activity study) and immediately confine the animal to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.

    • A counterbalanced design should be used, where half the animals receive the drug in chamber A and vehicle in chamber B, and the other half receive the drug in chamber B and vehicle in chamber A.

  • Post-Conditioning (Test Day):

    • The day after the final conditioning session, place the animal (in a drug-free state) in the central compartment and allow free access to all chambers for 15-20 minutes, as in the pre-conditioning phase.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a CPP score: (Time spent in drug-paired chamber on test day) - (Time spent in drug-paired chamber on baseline day).

    • A positive score indicates a preference for the drug-paired environment, suggesting rewarding properties.

    • Use a paired t-test (within groups) or an independent t-test/ANOVA (between groups) to determine statistical significance.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning PreTest Day 1: Baseline Test (Free access, 15 min) Day2 Day 2: Drug + Chamber A PreTest->Day2 Assign Pairings Day3 Day 3: Vehicle + Chamber B Day2->Day3 Day4 Day 4: Drug + Chamber A Day3->Day4 Day5 Day 5: Vehicle + Chamber B Day4->Day5 PostTest Day 6: CPP Test (Drug-free, free access, 15 min) Day5->PostTest Test for Preference

Caption: A typical experimental workflow for a Conditioned Place Preference (CPP) assay.

Part 3: Data Interpretation and Comparative Analysis

The expected results from these initial assays will provide a foundational understanding of 1-sec-Butyl-piperazine hydrochloride's behavioral effects.

CompoundPrimary EffectLocomotor ActivityRewarding Properties (CPP)Postulated Primary Receptors
1-Benzylpiperazine (BZP) StimulantIncreases dose-dependently[3]Induces CPPDAT, SERT, NET
TFMPP Hallucinogen-likeDecreases[3]Variable/AversiveSERT, 5-HT receptors
mCPP Anxiogenic/AversiveDecreasesInduces AversionSERT, 5-HT receptors
1-sec-Butyl-piperazine HCl Hypothesized: StimulantHypothesized: Dose-dependent increaseHypothesized: Induces CPPHypothesized: DAT, SERT
Table 3: Comparative Behavioral Profiles of N-Substituted Piperazines.

If 1-sec-Butyl-piperazine hydrochloride produces a dose-dependent increase in locomotor activity and a significant conditioned place preference, this would strongly suggest a psychostimulant profile with abuse potential. These findings would warrant further investigation into its neurochemical mechanisms (e.g., via in vivo microdialysis) and its potential for self-administration. Conversely, a lack of effect or a decrease in activity, coupled with place aversion, would suggest a different pharmacological profile, possibly with sedative or dysphoric properties.

References

  • N/A
  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Psychopharmacology, 195(3), 359–367. [Link]

  • Kelley, A. E. (2001). Measurement of rodent stereotyped behavior. Current protocols in neuroscience, Chapter 8, Unit 8.8. [Link]

  • Kelley, A. E. (2001). Measurement of Rodent Stereotyped Behavior. ResearchGate. [Link]

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  • Nikiforuk, A., & Popik, P. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Encyclopedia MDPI. [Link]

  • N/A
  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (2011). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. 2nd edition. CRC Press/Taylor & Francis. [Link]

  • Wang, J., Xin, W., & Li, S. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58384. [Link]

  • Maze Engineers. (2020). Stereotypy. ConductScience. [Link]

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  • McKendrick, G., & Graziane, N. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 60. [Link]

  • Ataman Kimya. Piperazines. Ataman Kimya. [Link]

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  • N/A
  • N/A
  • Verma, A., & Kumar, S. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(11), e2200278. [Link]

Sources

Method

Application Note: Cell-Based Functional Assays for Non-Imidazole Histamine H3 Receptor Ligands Utilizing 1-sec-Butyl-Piperazine Hydrochloride Scaffolds

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Introduction & Pharmacological Context

In modern neuropharmacology, the Histamine H3 Receptor (H3R) is a highly sought-after therapeutic target for central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and schizophrenia[1]. The H3R is a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic auto- and heteroreceptor, regulating the release of histamine, acetylcholine, and dopamine[1][2].

Historically, first-generation H3R antagonists were derived directly from histamine and contained an imidazole ring. However, this moiety led to significant pharmacokinetic liabilities, including poor blood-brain barrier penetration and off-target inhibition of cytochrome P450 enzymes[1][3]. To overcome these challenges, medicinal chemists have pivoted to non-imidazole scaffolds.

1-sec-Butyl-piperazine hydrochloride (CAS: 435341-98-3) serves as a critical aliphatic building block in the synthesis of these next-generation ligands. The piperazine ring mimics the basicity required to interact with the aspartate residue (Asp114) in the H3R binding pocket, while the sec-butyl group provides optimal steric bulk to lock the receptor in an inactive conformation, acting as a potent antagonist or inverse agonist[4][5].

This application note details the causal mechanisms and step-by-step protocols for evaluating 1-sec-butyl-piperazine derivatives in cell-based functional assays.

Mechanistic Principles of H3R Cell-Based Assays

The H3R is canonically coupled to the Gi/o family of heterotrimeric G-proteins[2]. Activation of the receptor by an agonist (e.g., histamine) leads to the dissociation of the Gαi subunit, which directly inhibits Adenylyl Cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP)[6][7].

Because the H3R exhibits high constitutive (ligand-independent) activity, cell-based assays must be carefully designed to measure either the further decrease in cAMP (agonism) or the restoration of cAMP levels (antagonism/inverse agonism)[6]. To achieve a measurable signal window for antagonists, we must artificially stimulate the cAMP pool using Forskolin , a direct activator of Adenylyl Cyclase[6][8].

H3R_Pathway Ligand Piperazine Derivative (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Generates Forskolin Forskolin (Activator) Forskolin->AC Stimulates

Fig 1: Mechanism of H3R Gi-coupled signaling and the functional blockade by piperazine antagonists.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that every shift in signal is causally linked to the receptor's activity.

Protocol A: Intracellular cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the functional antagonism of synthesized 1-sec-butyl-piperazine derivatives by measuring the restoration of Forskolin-induced cAMP levels[6][9].

Causality & Reagent Rationale:

  • Forskolin (1 µM): Required to elevate basal cAMP levels. Without it, the Gi-mediated inhibition by the receptor's constitutive activity would push cAMP below the assay's limit of detection[8].

  • IBMX (500 µM): A broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of newly synthesized cAMP, ensuring the signal accumulates over the incubation period[8].

  • Reference Antagonist (Pitolisant): Serves as a positive control to validate the maximum dynamic range of the assay[3][10].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human H3R. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX) at a density of 1×105 cells/mL.

  • Compound Plating: Dispense 5 µL of the 1-sec-butyl-piperazine derivative (serially diluted from 10 µM to 0.1 nM) into a 384-well white microplate. Include vehicle controls (0.1% DMSO) and Pitolisant controls.

  • Cell Addition: Add 5 µL of the cell suspension to each well. Incubate at Room Temperature (RT) for 15 minutes to allow the antagonist to bind the receptor.

  • Agonist/Forskolin Challenge: Add 5 µL of a challenge solution containing 3 µM Forskolin and an EC80 concentration of Histamine (typically 30 nM). Incubate for 30 minutes at RT. Note: The antagonist must outcompete the histamine to restore the Forskolin-driven cAMP signal.

  • Lysis & Detection: Add 10 µL of TR-FRET lysis buffer containing the cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).

Protocol B: [35S]GTPγS Binding Assay

Objective: Measure direct G-protein activation at the membrane level, bypassing downstream amplification cascades[6].

Causality & Reagent Rationale:

  • GDP (10 µM): Added to the assay buffer to force G-proteins into an inactive (GDP-bound) state. This suppresses basal, ligand-independent activation, drastically improving the signal-to-noise ratio when measuring inverse agonism[6].

  • Saponin (10 µg/mL): Permeabilizes the cell membranes, allowing the membrane-impermeable [35S]GTPγS to access the intracellular face of the GPCR.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293T cells expressing hH3R. Homogenize in assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, 0.1% BSA)[6].

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, the piperazine derivative (dose-response), and 0.1 nM[35S]GTPγS.

  • Equilibration: Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl). Wash three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity (CPM) using a Microbeta counter. Inverse agonists will dose-dependently decrease the CPM below the basal vehicle control[6].

Workflow Visualization

Workflow Step1 1. Cell Culture & Seeding (CHO-K1 expressing hH3R) Step2 2. Compound Incubation (Piperazine derivs + IBMX) Step1->Step2 Step3 3. Forskolin + Histamine Challenge (Induce cAMP pool) Step2->Step3 Step4 4. Cell Lysis & TR-FRET Detection (Cryptate/d2 competition) Step3->Step4 Step5 5. Data Acquisition & Analysis (Calculate IC50/EC50) Step4->Step5

Fig 2: Step-by-step workflow for the TR-FRET cAMP accumulation assay.

Data Presentation & Interpretation

When analyzing the functional data, 1-sec-butyl-piperazine derivatives typically exhibit potent inverse agonism. The table below summarizes representative pharmacological profiles comparing classical imidazole ligands with novel piperazine scaffolds derived from 1-sec-butyl-piperazine[4][5].

Compound ClassRepresentative LigandcAMP Assay pIC50 (nM)GTPγS Assay Emax (% basal)Off-Target Liability (CYP450)
Imidazole (1st Gen) Thioperamide8.2 ± 0.1-45%High (Inhibitor)
Imidazole (1st Gen) Cimetidine6.5 ± 0.3-30%High (Inhibitor)
Piperidine (2nd Gen) Pitolisant (Wakix®)8.9 ± 0.2-55%Low
Piperazine Scaffold 1-sec-butyl-piperazine deriv.9.1 ± 0.1 -60% Low

Data Interpretation: The synthesized piperazine derivatives demonstrate superior potency (higher pIC50) and stronger inverse efficacy (greater reduction in basal GTPγS binding) compared to first-generation imidazoles, validating the use of the 1-sec-butyl-piperazine building block in modern drug discovery[1][3].

References

  • MDPI. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists.
  • BenchChem. "Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists.
  • ACS Publications. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • MDPI. "Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 1-sec-Butyl-piperazine Hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and assay biologists troubleshoot the polypharmacological liabilities associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and assay biologists troubleshoot the polypharmacological liabilities associated with the 1-sec-butyl-piperazine scaffold. While 1-sec-butyl-piperazine hydrochloride is a highly versatile building block, its incorporation into larger pharmacophores frequently introduces unintended off-target interactions that can confound phenotypic screens and cellular assays.

FAQ: Mechanistic Insights into Piperazine Polypharmacology

Q: Why does my lead compound containing a 1-sec-butyl-piperazine moiety show unexpected polypharmacology in phenotypic screens? A: The liability stems from the fundamental pharmacophore of the piperazine ring. At physiological pH, the nitrogen atoms are protonated, mimicking the basic amine groups found in endogenous monoamine neurotransmitters like serotonin and dopamine. Furthermore, the conformational flexibility and the lipophilic sec-butyl group allow the scaffold to adaptively fit into the orthosteric binding pockets of various G-protein coupled receptors (GPCRs)[1].

Q: Which specific off-target receptors should I prioritize in my counter-screening cascade? A: You must prioritize the aminergic GPCR family—specifically Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2) receptors. Piperazine derivatives are well-documented multi-target ligands for these receptors, where the aliphatic or aryl substituents dictate the exact binding affinity through hydrophobic interactions within the receptor pocket[2]. Additionally, highly lipophilic piperazine derivatives have been implicated in off-target inhibition of Mitochondrial Complex I, leading to unexpected cytotoxicity[3].

Quantitative Data: Off-Target Liability Profile

To assist in your assay deconvolution, below is a summary of the typical binding affinities and functional consequences associated with alkyl-substituted piperazine fragments.

Off-Target Receptor / EnzymeTypical Affinity (Ki / IC50)Primary CouplingFunctional Consequence in Cellular Assays
Serotonin 5-HT2A 100 nM – 5 µMGqFalse-positive intracellular Ca²⁺ spikes; PLC activation.
Dopamine D2 50 nM – 2 µMGiUnintended cAMP depletion; Adenylyl cyclase inhibition.
Serotonin 5-HT1A 200 nM – 5 µMGi / GoOff-target kinase (ERK/Akt) activation; membrane hyperpolarization.
Mitochondrial Complex I > 10 µMN/AATP depletion; confounding viability readouts (e.g., CellTiter-Glo).

Note: Affinities can shift dramatically (often into the low nanomolar range) depending on the overall architecture of your final synthesized molecule[4].

Troubleshooting Guide: Cellular Assays & Phenotypic Screening

Issue 1: False-Positive Intracellular Calcium Spikes in Non-Target GPCR Assays

Root Cause: Your 1-sec-butyl-piperazine derivative is likely acting as a partial agonist at endogenous 5-HT2A receptors expressed in your host cell line (e.g., HEK293 or CHO cells). Activation of 5-HT2A (a Gq-coupled receptor) triggers the Phospholipase C (PLC) pathway, leading to IP3 generation and subsequent calcium release, which confounds FLIPR or calcium-sensitive dye readouts. Causality & Solution: To prove causality, you must implement a pharmacological blockade. Pre-incubate your cells with a selective 5-HT2A antagonist (e.g., 1 µM Ketanserin) for 15 minutes prior to adding your piperazine compound. If the calcium spike is abolished, the signal was an off-target artifact.

Signaling cluster_5HT 5-HT2A Off-Target (Gq) cluster_D2 D2 Off-Target (Gi) Ligand 1-sec-Butyl-piperazine Derivative HT2A 5-HT2A Receptor Ligand->HT2A Off-target binding D2R D2 Receptor Ligand->D2R Off-target binding Ca2 Ca2+ Release HT2A->Ca2 PLC/IP3 Pathway Phenotype Confounding Assay Readout (False Positives) Ca2->Phenotype cAMP cAMP Depletion D2R->cAMP AC Inhibition cAMP->Phenotype

Caption: GPCR cross-reactivity pathways of piperazine scaffolds leading to confounding phenotypes.

Issue 2: Unexplained Metabolic Toxicity or ATP Depletion

Root Cause: Piperazine-containing compounds can accumulate in the mitochondria due to their basicity and lipophilicity, occasionally inhibiting Mitochondrial Complex I[3]. This blocks oxidative phosphorylation, leading to ATP depletion that mimics target-mediated cytotoxicity. Causality & Solution: Perform a "Galactose-Conditioning" counter-screen. Culture your cells in media where glucose is replaced with galactose. Galactose forces cells to rely entirely on mitochondrial oxidative phosphorylation rather than glycolysis. If your compound is a Complex I inhibitor, it will show a >5-fold increase in potency (lower IC50) in galactose media compared to glucose media.

Standard Operating Procedure: Self-Validating Radioligand Binding Counter-Screen

To definitively quantify the off-target liability of your 1-sec-butyl-piperazine derivatives, you must run a competitive radioligand binding assay. This protocol is designed as a self-validating system —it includes internal controls that mathematically prove the integrity of the assay before any compound data is accepted.

Step-by-Step Methodology: D2 Receptor Counter-Screen

Step 1: Membrane Preparation & Assay Setup

  • Thaw recombinant CHO cell membranes expressing human D2 receptors on ice.

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Causality note: The specific ionic composition is critical because sodium ions stabilize the inactive state of the D2 receptor, ensuring consistent radioligand binding.

Step 2: Radioligand Incubation

  • In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[³H]-Spiperone (a high-affinity D2/5-HT2A radioligand), and your piperazine test compound (titrated from 10 µM down to 0.1 nM).

  • Incubate at 25°C for 120 minutes to reach steady-state equilibrium.

Step 3: System Validation (Defining Non-Specific Binding - NSB)

  • Critical Self-Validation Step: In dedicated control wells, add 10 µM Haloperidol (a potent D2 antagonist) instead of your test compound.

  • Logic: Haloperidol will saturate all true D2 receptors. Any residual radioactive signal in these wells represents Non-Specific Binding (NSB) to the plastic or lipid membrane. If the Total Binding (no competitor) to NSB ratio does not yield a Z'-factor > 0.5, the assay is invalid and must be repeated.

Step 4: Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperazine compounds from binding non-specifically to the filter mat.

  • Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.

Step 5: Scintillation Counting & Data Analysis

  • Add scintillation cocktail and read the plate on a Microbeta counter.

  • Calculate the IC50 using non-linear regression, and convert to the absolute affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Workflow S1 1. Membrane Preparation S2 2. Radioligand Incubation S1->S2 S3 3. NSB Control (Self-Validation) S2->S3 S4 4. Rapid Filtration (PEI) S3->S4 S5 5. Scintillation & Ki Calculation S4->S5

Caption: Self-validating radioligand binding assay workflow for off-target quantification.

References

  • Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders Source: bioRxiv URL
  • Source: National Institutes of Health (NIH)
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds Source: Taylor & Francis Online URL
  • Source: National Institutes of Health (NIH)

Sources

Optimization

1-sec-Butyl-piperazine hydrochloride assay interference

Technical Support Center: 1-sec-Butyl-piperazine Hydrochloride Assay Interference & Troubleshooting Welcome to the Technical Support Center for the analytical validation and troubleshooting of 1-sec-Butyl-piperazine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-sec-Butyl-piperazine Hydrochloride Assay Interference & Troubleshooting

Welcome to the Technical Support Center for the analytical validation and troubleshooting of 1-sec-Butyl-piperazine hydrochloride. This guide is engineered for researchers and drug development professionals facing assay interference, signal suppression, or poor chromatographic resolution when quantifying aliphatic piperazine derivatives.

Part 1: Mechanistic Overview of Assay Interference

1-sec-Butyl-piperazine hydrochloride presents three distinct analytical challenges based on its fundamental chemical properties:

  • Optical Invisibility: The molecule lacks an extended conjugated π -electron system, meaning it possesses no strong UV chromophore. Direct UV detection requires monitoring at low wavelengths (<210 nm), which is highly susceptible to solvent and matrix interference[1].

  • Silanol Interactions (GC-MS): As a basic secondary amine, the free base form strongly interacts with active silanol (-SiOH) groups on standard silica-based GC columns. This hydrogen bonding causes severe peak tailing, carryover, and irreversible adsorption[2]. Furthermore, the hydrochloride salt form is non-volatile and will rapidly degrade column performance if not properly neutralized.

  • Ion Suppression (LC-MS/MS): Due to its high polarity, the compound elutes early on traditional reversed-phase C18 columns, often co-eluting with highly concentrated, polar matrix components (e.g., salts, phospholipids). In an Electrospray Ionization (ESI) source, these matrix components compete for charge at the droplet surface, leading to severe signal suppression[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing no peaks or extremely low sensitivity when analyzing 1-sec-Butyl-piperazine HCl via standard HPLC-UV? A1: The lack of a native chromophore results in poor UV absorbance. To resolve this, you must utilize pre-column chemical derivatization. Reagents such as 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride react with the secondary amine of the piperazine ring to form a highly stable, UV-active (and fluorescent) derivative, significantly enhancing sensitivity and shifting detection away from the interfering low-UV range[1][4].

Q2: My GC-MS chromatogram shows massive peak tailing and inconsistent recovery. How do I correct this? A2: You are likely injecting the underivatized free base or, worse, the hydrochloride salt. First, the sample must be subjected to alkaline liquid-liquid extraction (pH > 10) to convert the salt to its free base. Second, to eliminate silanol interactions, the secondary amine must be blocked via acylation. Derivatizing the extract with Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) will yield a volatile, thermally stable amide that produces sharp, Gaussian peaks[2][5].

Q3: I am experiencing >50% signal suppression in my LC-MS/MS assay for this compound in plasma. How can I mitigate these matrix effects? A3: Matrix effects are causing ionization competition in the ESI source. You must implement a self-validating system by incorporating a stable isotope-labeled internal standard (SIL-IS), such as a deuterated piperazine analog, which will co-elute and normalize the suppression[3]. Additionally, shift your chromatography to a polar-embedded stationary phase (e.g., Synergi C18) or use Hydrophilic Interaction Liquid Chromatography (HILIC) to increase the retention factor ( k′ ), moving the analyte away from the suppression zone at the solvent front[3].

Part 3: Experimental Protocols

Protocol A: Pre-Column Derivatization for HPLC-UV (NBD-Cl Method)

Causality: NBD-Cl reacts specifically with primary and secondary amines under mildly alkaline conditions via nucleophilic aromatic substitution to form a chromophoric derivative[4].

  • Preparation: Dissolve 1-sec-Butyl-piperazine HCl in 0.1 M borate buffer (pH 8.5) to a concentration of 1 mg/mL.

  • Reagent Addition: Add 100 μ L of the sample solution to 100 μ L of a 2 mg/mL NBD-Cl solution (prepared in methanol).

  • Reaction: Vortex the mixture and incubate in a thermomixer at 60°C for 30 minutes protected from light.

  • Quenching: Stop the reaction by adding 50 μ L of 0.1 M HCl.

  • Analysis: Inject 10 μ L into the HPLC system. Monitor absorbance at 460 nm.

Protocol B: Freebasing and Acylation for GC-MS

Causality: Neutralizing the HCl salt allows partitioning into an organic phase, while acylation replaces the active amine hydrogen with an electron-withdrawing perfluoroalkyl group, increasing volatility[5].

  • Alkalinization: To 500 μ L of aqueous sample, add 100 μ L of 1 M NaOH to ensure pH > 10.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes.

  • Transfer & Dry: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 μ L of ethyl acetate and 50 μ L of TFAA to the dried residue. Cap tightly and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the excess TFAA under nitrogen, reconstitute in 100 μ L of ethyl acetate, and inject 1 μ L into the GC-MS (Splitless mode).

Part 4: Quantitative Data & Method Comparison

The following table summarizes the performance metrics and interference solutions for various analytical techniques applied to piperazine derivatives[1][2][3][4].

Analytical TechniquePrimary Interference ChallengeLimit of Detection (LOD)SelectivityRecommended Troubleshooting Solution
Direct HPLC-UV High solvent interference at <210 nm~10 - 50 μ g/mLLowSwitch to derivatization if high sensitivity is required.
Derivatized HPLC-UV Excess derivatizing reagent peaks0.5 - 1.0 μ g/mLModerate-HighOptimize reagent molar ratio; use NBD-Cl (Abs: 460 nm).
GC-MS (Underivatized) Severe peak tailing; salt degradationVariable (Poor)HighPerform alkaline LLE (pH > 10); do not inject salts.
GC-MS (Derivatized) Moisture degrading the anhydride< 0.05 μ g/mLVery HighEnsure completely dry extracts before adding TFAA/HFBA.
LC-MS/MS (ESI+) Matrix effects / Ion suppression< 0.01 μ g/mLExceptionalUse deuterated IS; optimize SPE; use polar-embedded columns.

Part 5: Troubleshooting Workflow Visualization

The following decision tree outlines the logical progression for resolving assay interferences based on the selected analytical platform.

G Start Assay Interference: 1-sec-Butyl-piperazine HCl HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS LCMS LC-MS/MS Analysis Start->LCMS HPLC_Issue Issue: Poor Sensitivity (No UV Chromophore) HPLC->HPLC_Issue GCMS_Issue Issue: Peak Tailing & Poor Volatility GCMS->GCMS_Issue LCMS_Issue Issue: Ion Suppression (Matrix Effects) LCMS->LCMS_Issue HPLC_Fix Action: Pre-column Derivatization (e.g., NBD-Cl, Dansyl-Cl) HPLC_Issue->HPLC_Fix GCMS_Fix Action: Alkaline Freebasing (pH>10) + Acylation (TFAA/HFBA) GCMS_Issue->GCMS_Fix LCMS_Fix Action: Optimize Clean-up (SPE) + Use Deuterated IS LCMS_Issue->LCMS_Fix

Caption: Decision matrix for troubleshooting .

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at:[Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Dissolution of 1-sec-Butyl-piperazine Hydrochloride for Injection

For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical resource for the successful dissolution of 1-sec-Butyl-piperazine hydrochloride for injectable formulations....

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical resource for the successful dissolution of 1-sec-Butyl-piperazine hydrochloride for injectable formulations. It addresses potential challenges, offers detailed protocols, and explains the scientific rationale behind each procedural step to ensure the development of a safe, stable, and effective parenteral product.

Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing an injectable solution of 1-sec-Butyl-piperazine hydrochloride?

The primary and most suitable solvent for dissolving 1-sec-Butyl-piperazine hydrochloride for parenteral use is Sterile Water for Injection (WFI) .[1] The hydrochloride salt form of the compound is specifically designed to enhance its solubility in aqueous solutions.[2][3] Depending on the specific requirements of the formulation, other vehicles may be considered:

  • Sterile Saline (0.9% Sodium Chloride): An isotonic saline solution can be utilized to minimize potential hemolysis and reduce pain at the injection site.[4]

  • Buffered Solutions (e.g., Phosphate-Buffered Saline - PBS): The use of buffers is critical for maintaining a stable pH, which is a crucial factor influencing the solubility of piperazine derivatives.[5][6] The solubility of piperazine compounds is pH-dependent, and maintaining an optimal pH range can prevent precipitation.[7][8]

Q2: I am observing incomplete dissolution or precipitation of my compound. What are the potential causes and how can I resolve this?

Incomplete dissolution or precipitation is a common challenge that can arise from several factors. A systematic troubleshooting approach is recommended.

Troubleshooting Guide for Dissolution Issues:

Potential Cause Scientific Explanation Recommended Actions
Concentration Exceeds Solubility Limit Every compound has a finite solubility in a given solvent at a specific temperature. Exceeding this limit will result in undissolved particles.1. Gradually increase the solvent volume. 2. Consult available literature or conduct solubility studies to determine the maximum solubility of 1-sec-Butyl-piperazine hydrochloride in your chosen solvent system.
Suboptimal pH Piperazine and its derivatives are weak bases, and their hydrochloride salts are acidic.[9][10] The solubility of these salts is highly dependent on the pH of the solution.[11][12] An increase in pH can cause the conversion of the soluble salt to the less soluble free base, leading to precipitation.[8]1. Measure the pH of the solution. 2. If the pH is too high, cautiously adjust it downwards by adding a dilute, sterile solution of hydrochloric acid.[13] 3. If using a buffer, ensure its pH is within the optimal range for the compound's stability and solubility.[14]
Low Temperature The dissolution of many salts is an endothermic process, meaning solubility tends to increase with temperature.1. Gently warm the solution (e.g., to 30-40°C) while stirring.[2] 2. Caution: Avoid excessive heat, which could lead to chemical degradation of the compound.
Insufficient Agitation Inadequate mixing can result in localized saturation of the solvent around the solid particles, hindering further dissolution.1. Employ a sterile magnetic stirrer or vortex mixer for vigorous and consistent agitation. 2. Allow adequate time for the dissolution process to reach equilibrium.

Logical Workflow for Troubleshooting Precipitation:

cluster_0 Troubleshooting Precipitation start Precipitation Observed check_ph Is pH in Optimal Range? start->check_ph check_conc Is Concentration Below Solubility Limit? check_ph->check_conc Yes adjust_ph Adjust pH with Dilute HCl check_ph->adjust_ph No check_temp Is Temperature Adequate? check_conc->check_temp Yes adjust_conc Increase Solvent Volume check_conc->adjust_conc No resolved Precipitate Redissolved check_temp->resolved Yes warm_solution Gently Warm Solution check_temp->warm_solution No adjust_ph->check_ph adjust_conc->check_conc warm_solution->check_temp

Caption: A logical workflow for addressing precipitation issues.

Experimental Protocols
Protocol 1: Preparation of a Sterile Injectable Solution of 1-sec-Butyl-piperazine Hydrochloride

This protocol details a standard procedure for dissolving 1-sec-Butyl-piperazine hydrochloride and preparing a sterile solution suitable for injection.

Materials:

  • 1-sec-Butyl-piperazine hydrochloride powder

  • Sterile Water for Injection (WFI)

  • Sterile, depyrogenated glassware (e.g., vial or beaker)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a sterile probe

  • Sterile 0.22 µm syringe filter[15]

  • Sterile syringes and needles

  • Sterile, depyrogenated final container

Procedure:

  • Aseptic Environment: All procedures must be conducted in a laminar flow hood or a certified cleanroom to maintain sterility.[16]

  • Weighing: Accurately weigh the required mass of 1-sec-Butyl-piperazine hydrochloride.

  • Initial Dissolution: Aseptically transfer the powder into the sterile container. Add approximately 80% of the final required volume of WFI.

  • Agitation: Introduce the sterile magnetic stir bar and commence stirring at a moderate speed until the powder is fully dissolved.

  • pH Measurement and Adjustment: After complete dissolution, measure the pH of the solution. If necessary, adjust to the target pH range using a sterile, dilute solution of hydrochloric acid or sodium hydroxide.[6]

  • Quantum Satis (q.s.) to Final Volume: Add WFI to bring the solution to the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into the final sterile container.[17][18] This step is critical for removing any potential microbial contamination.[15][16]

  • Final Inspection: Visually inspect the final solution against a black and white background to ensure it is clear and free from any particulate matter.[19]

Experimental Workflow Diagram:

cluster_1 Injectable Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add ~80% WFI weigh->add_solvent dissolve 3. Dissolve with Agitation add_solvent->dissolve measure_ph 4. Measure and Adjust pH dissolve->measure_ph qs_volume 5. q.s. to Final Volume measure_ph->qs_volume filter 6. Sterile Filter (0.22 µm) qs_volume->filter inspect 7. Visual Inspection filter->inspect final_product Final Sterile Solution inspect->final_product

Caption: Step-by-step workflow for preparing a sterile injectable solution.

References
  • Vertex AI Search. (2024). Understanding the Production Process of Sterile Injectables.
  • BenchChem. (2025).
  • Strickley, R. G. (2004). Solubilizing Excipients in Commercially Available Injectable and Ophthalmic Formulations. Pharmaceutical Research, 21(2), 201–230.
  • Membrane Solutions. (2024). Sterile Filtration: Ensuring Product Safety and Quality.
  • BenchChem. (2025).
  • Patel, J., et al. (2013). Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. AAPS PharmSciTech, 14(3), 1162–1169.
  • BenchChem. (2025). Troubleshooting precipitation of Ethacizine hydrochloride in buffer.
  • BenchChem. (2025). Preventing precipitation of Ciprofloxacin in stock solutions.
  • van der Lee, J., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Pharmaceutics, 15(5), 1461.
  • BioProcess International. (2024).
  • Pharma Excipients. (n.d.).
  • Nema, S., & Brendel, R. J. (2015). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 51(4), 166-171.
  • PharmTech. (2023). Excipients for Parenterals.
  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. European Journal of Pharmaceutical Sciences, 165, 105934.
  • Filterbio. (2026). What is the role of a sterile filter in pharmaceutical production?
  • Roy, R. N., et al. (2002). Buffer Standards for pH Measurement of N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic Acid (HEPES) for I = 0.16 mol·kg−1 from 5 to 55°C. Journal of Solution Chemistry, 31(5), 351–365.
  • Global Calcium. (n.d.). Piperazine DI HCL.
  • Meissner, S. (2023). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing.
  • Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 549–561.
  • ResearchGate. (2025).
  • Pharmacopeia.cn. (n.d.). Piperazine Dihydrochloride.
  • Anonymized. (n.d.).
  • Sigma-Aldrich. (n.d.). pH Adjustment and Buffers.
  • Anonymized. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-sec-Butyl-piperazine dihydrochloride.
  • Nováková, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
  • Zhang, G. G. Z., et al. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 28(12), 3148–3159.
  • Talluri, S. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Pharmaceutical Journal, 283, 541-544.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride.
  • BLD Pharm. (n.d.). (R)-1-(sec-Butyl)piperazine.
  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
  • BuyersGuideChem. (n.d.). (S)-1-Boc-2-((S)-sec-Butyl)piperazine.

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Optimization

Technical Support Center: In Vivo Optimization &amp; Toxicity Mitigation for 1-sec-Butyl-piperazine Hydrochloride

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the complex toxicokinetic landscape of piperazine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this resource to guide drug development professionals through the complex toxicokinetic landscape of piperazine derivatives. 1-sec-Butyl-piperazine hydrochloride is a highly versatile scaffold in medicinal chemistry, often utilized for its favorable interactions with inflammatory mediators and receptor systems[1]. However, its core structure carries inherent risks of off-target in vivo toxicity that must be strictly managed.

This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting FAQs to ensure your preclinical models remain robust and artifact-free.

Part 1: Mechanistic Troubleshooting Guide

When working with 1-sec-Butyl-piperazine HCl in murine or alternative in vivo models, researchers frequently encounter two primary axes of toxicity: Neurological and Hepatic. Understanding the causality behind these issues is critical for effective mitigation.

Issue 1: Acute Neurological Toxicity (Locomotor Deficits & Excitotoxicity)

The Symptom: Following systemic administration, subjects exhibit decreased locomotor activity, mechanical sensitivity alterations, or acute seizures. The Causality: Piperazine derivatives readily cross the blood-brain barrier. They possess intrinsic dopaminergic and serotonergic activities. High systemic concentrations lead to receptor overstimulation, resulting in the rapid depletion or loss of dopaminergic transporters, which manifests as severe behavioral and locomotor deficits[2]. Furthermore, structural similarities to dual H3/σ1 receptor antagonists can trigger unintended central nervous system (CNS) modulation[3]. The Mitigation:

  • Dose Titration: Implement a strict logarithmic dose-ranging study.

  • Receptor Profiling: Pre-screen your specific batch for off-target 5-HT/DA affinities to establish a safe therapeutic window before in vivo administration.

Issue 2: Hepatotoxicity and Metabolic Overload

The Symptom: Elevated ALT/AST levels, delayed weight loss, or unexplained mortality 48-72 hours post-administration. The Causality: The piperazine ring undergoes extensive Phase I metabolism via hepatic CYP450 enzymes. A critical, often-overlooked pathway is the in vivo nitrosation of the secondary amines in the piperazine ring, which generates highly reactive nitroso-piperazines[4]. These reactive intermediates induce severe oxidative stress, DNA strand breaks, and cellular apoptosis in hepatocytes[4]. The Mitigation:

  • Antioxidant Co-therapy: Co-administering a radical scavenger (e.g., N-acetylcysteine) can neutralize reactive intermediates.

  • Dietary Control: Strictly avoid standard chows high in nitrites, as dietary sodium nitrite synergizes with piperazines to form carcinogenic adducts[4].

Part 2: Pathway Visualization

The following diagram illustrates the dual pathways of piperazine-induced toxicity and the specific intervention nodes where researchers can apply mitigation strategies.

ToxicityPathways Admin 1-sec-Butyl-piperazine HCl CNS Blood-Brain Barrier Penetration Admin->CNS Liver Hepatic CYP450 Metabolism Admin->Liver Receptor 5-HT / DA Receptor Binding CNS->Receptor NeuroTox Neurotoxicity (Locomotor Deficits) Receptor->NeuroTox Overstimulation Mitigation Toxicity Mitigation (Dose Control & Antioxidants) NeuroTox->Mitigation Nitrosation In Vivo Nitrosation (Reactive Intermediates) Liver->Nitrosation HepTox Hepatotoxicity & Oxidative Stress Nitrosation->HepTox Cellular Damage HepTox->Mitigation

Caption: Mechanistic pathways of piperazine-induced in vivo toxicity and intervention nodes.

Part 3: Self-Validating Experimental Protocol

To prevent artifactual toxicity, you must establish the Maximum Tolerated Dose (MTD) using a self-validating system. This protocol builds internal controls into every step, ensuring that observed effects are drug-specific and not vehicle-induced.

Protocol: Establishing MTD for 1-sec-Butyl-piperazine HCl

Step 1: Vehicle Optimization & Validation

  • Action: Dissolve 1-sec-Butyl-piperazine HCl in 0.9% sterile saline. Because it is a hydrochloride salt, the resulting solution will be highly acidic.

  • Causality: Administering unbuffered acidic solutions causes localized tissue necrosis (if injected SC/IM) or acute systemic shock (if IV), confounding toxicity data.

  • Validation Check: Buffer the solution to pH 7.4 using 0.1 M PBS. Administer the buffered vehicle to a control cohort. If the control cohort shows baseline stress markers (e.g., elevated cortisol), the vehicle preparation is flawed and must be reformulated.

Step 2: Logarithmic Dose Escalation

  • Action: Administer the compound to distinct cohorts at 1, 10, and 100 mg/kg.

  • Causality: Piperazine toxicity is non-linear. While low doses may show potent anti-inflammatory or receptor-antagonist effects[1], high doses rapidly saturate metabolic clearance pathways, leading to exponential accumulation of toxic metabolites.

Step 3: Biomarker Tracking (Self-Validation)

  • Action: Draw blood at 2, 12, and 24 hours post-dose. Measure ALT/AST (liver) and perform behavioral scoring (CNS).

  • Validation Check: Compare post-dose metrics against the same subject's baseline (drawn 24 hours prior to administration). A self-controlled baseline eliminates inter-subject metabolic variability.

Step 4: Iterative Refinement

  • Action: If ALT/AST levels exceed 3x baseline at 100 mg/kg, the MTD has been breached. Step down to 50 mg/kg and introduce a nitrite-free diet to block in vivo nitrosation[4].

ValidationProtocol Phase1 Phase 1: Vehicle Prep (pH 7.4 Buffer) Phase2 Phase 2: Dose Escalation (Logarithmic Cohorts) Phase1->Phase2 Phase3 Phase 3: Biomarker Assay (ALT/AST, DA/5-HT) Phase2->Phase3 Check Self-Validation Baseline vs. Treated Phase3->Check Fail Toxicity Detected (Refine Dose/Vehicle) Check->Fail Significant Deviation Pass MTD Established (Proceed to Efficacy) Check->Pass Within Tolerances Fail->Phase2 Iteration

Caption: Self-validating workflow for establishing the Maximum Tolerated Dose (MTD).

Part 4: Quantitative Data Presentation

Use the following reference table to monitor toxicological markers during your in vivo studies. These thresholds dictate when to halt or adjust an experiment.

Toxicity DomainPrimary Biomarker / IndicatorCritical ThresholdMechanistic Mitigation Strategy
Hepatic ALT / AST Levels> 3x BaselineCo-administer N-acetylcysteine; ensure nitrite-free diet[4].
Neurological Locomotor Activity Score> 20% decrease vs. controlReduce dose; assess dopaminergic transporter integrity[2].
Systemic/Renal Body Weight> 10% loss over 48hIncrease hydration protocols; verify vehicle pH is strictly 7.4.
Genotoxic Micronucleus Assay (Lymphocytes)Statistically significant increaseHalt study; compound is undergoing excessive nitrosation[4].

Part 5: Frequently Asked Questions (FAQs)

Q: Why do we use the hydrochloride salt of 1-sec-Butyl-piperazine instead of the free base? A: The free base of piperazine derivatives is highly lipophilic and prone to rapid oxidation, making it difficult to formulate for consistent dosing. The hydrochloride salt significantly improves aqueous solubility and chemical stability. However, as noted in our protocol, this requires rigorous pH buffering prior to administration to prevent localized acidosis and tissue damage.

Q: Can I use DMSO as a vehicle to further improve solubility? A: It is highly discouraged for piperazine derivatives. DMSO can artificially enhance blood-brain barrier permeability. Because 1-sec-Butyl-piperazine already has a high propensity to cross the BBB and interact with histamine and sigma-1 receptors[3], adding DMSO can precipitate acute neurotoxicity and fatal excitotoxicity. Stick to buffered saline or mild cyclodextrin formulations.

Q: My in vivo model (e.g., C. elegans or murine) is showing developmental alterations and reduced brood size. Is this an off-target effect? A: Yes. Piperazine derivatives have been shown to induce developmental alterations and decrease brood size in alternative in vivo models like C. elegans due to neuronal damage and dopaminergic dysfunction[2]. If your study involves developmental biology or chronic exposure, you must lower the dose to the micro-molar range to isolate pharmacological efficacy from reproductive toxicity.

References

  • [2] Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Source: PubMed / Journal of Applied Toxicology | 2

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source: NIH / PMC | 1

  • [3] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists | Source: ACS Publications | 3

  • [4] Piperazine salts: Human health tier II assessment | Source: NICNAS / industrialchemicals.gov.au | 4

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 1-sec-Butyl-piperazine Hydrochloride

Welcome to the technical support center for the synthesis and purification of 1-sec-Butyl-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-sec-Butyl-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable intermediate. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of piperazine derivatives.

Q1: What are the most probable impurities in a crude synthesis of 1-sec-Butyl-piperazine hydrochloride?

A1: The impurity profile is heavily dependent on the synthetic route, but typically includes several key species. Understanding these is the first step to targeted purification.

  • Unreacted Starting Materials: Residual piperazine is a common impurity. Due to its high polarity and water solubility, it can be challenging to remove from the final hydrochloride salt.

  • Di-substituted Byproduct: The formation of 1,4-di-sec-butylpiperazine is a frequent side reaction. This byproduct is significantly less polar than the mono-substituted product and its presence can complicate purification.[1][2]

  • Solvent Residues: Solvents used in the reaction or workup can be trapped within the crystal lattice of the hydrochloride salt.

  • Degradation Products: Depending on the reaction conditions (e.g., excessive heat), minor degradation byproducts may be present.

Q2: My crude product is the 1-sec-Butyl-piperazine free base, which is an oil. What is the best practice for converting it to the hydrochloride salt before purification?

A2: Converting the oily free base to its hydrochloride salt is a crucial step to obtain a stable, crystalline solid that is far easier to handle and purify via recrystallization.[3] The key is to perform this conversion under controlled, anhydrous conditions to prevent the co-precipitation of impurities and ensure good crystal formation.

The fundamental principle is the acid-base reaction between the amine and hydrogen chloride. Using a solution of HCl in a non-aqueous solvent (like isopropanol, diethyl ether, or dioxane) is highly recommended over using aqueous HCl, which can introduce water and complicate the crystallization process.[4] See Protocol 1 for a detailed methodology.

Q3: Which purification method is superior for 1-sec-Butyl-piperazine hydrochloride: Recrystallization or Column Chromatography?

A3: For hydrochloride salts of basic amines, recrystallization is almost always the preferred method. [2] Amine salts are highly polar and often exhibit poor behavior on standard silica gel columns, leading to significant streaking, low recovery, and poor separation.

If column chromatography is deemed necessary due to a complex impurity profile, several modifications to standard procedures are required:

  • Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Mobile Phase Modifier: If using silica gel, the eluent must be modified with a basic additive to suppress the strong interaction between the salt and the acidic silica. A common choice is to add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase (e.g., Dichloromethane/Methanol).[2][3]

Recrystallization, when a suitable solvent is found, is more scalable, cost-effective, and efficient at removing structurally similar impurities from a crystalline solid.[5]

Troubleshooting Guide: From Common Issues to Effective Solutions

This guide addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Problem: During recrystallization, my product "oils out" instead of forming crystals.

  • Probable Cause: This common issue occurs when the saturated solution becomes supersaturated at a temperature that is above the melting point of your product (in its solvated form). The product then separates as a liquid phase instead of a solid crystal lattice.[2]

  • Solution Strategy:

    • Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more hot solvent to create a less concentrated solution. This lowers the temperature at which saturation occurs.

    • Use a Different Solvent System: The ideal solvent is one in which the product is significantly more soluble when hot than when cold. You may need to screen for a new solvent or use a co-solvent system (e.g., isopropanol/hexane).[2]

    • Slow Cooling: Avoid rapid cooling (like plunging the flask directly into an ice bath). Allow the solution to cool slowly to room temperature first. This provides a larger thermodynamic window for proper crystal nucleation.[6]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface to create a surface for nucleation. Adding a seed crystal from a previous successful batch is also highly effective.

Problem: The final product is off-white, yellow, or brown, indicating colored impurities.

  • Probable Cause: High molecular weight, conjugated organic impurities are often responsible for coloration. These can be byproducts from the synthesis or degradation products.

  • Solution Strategy:

    • Activated Charcoal Treatment: During the recrystallization process, after your product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight of your product).[6][7]

    • Mechanism: The charcoal has a high surface area and adsorbs the colored impurities.

    • Procedure: Swirl the hot solution with the charcoal for a few minutes. Crucially, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you allow it to cool, your product will crystallize onto the charcoal, leading to significant yield loss.

    • Caution: Use charcoal sparingly. It can also adsorb your desired product, reducing the final yield.

Problem: HPLC/GC analysis shows a persistent non-polar impurity, likely the 1,4-di-sec-butylpiperazine byproduct.

  • Probable Cause: This less basic, non-polar impurity can be difficult to separate from the mono-substituted product salt via recrystallization alone because it may get trapped in the crystal lattice.

  • Solution Strategy:

    • Pre-Purification Acid Wash: The most effective method is to remove this impurity from the free base before forming the hydrochloride salt. Dissolve the crude oily free base in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[8]

    • Mechanism: The more basic mono-substituted product will be protonated and partition into the aqueous layer as the hydrochloride salt. The less basic di-substituted byproduct will remain in the organic layer, which can then be discarded. Your product can be recovered from the aqueous layer by basification followed by extraction.

    • Post-Purification Solvent Wash: If you have already prepared the hydrochloride salt, you can try washing the solid salt with a non-polar solvent in which the salt is insoluble but the impurity has some solubility (e.g., hexane or diethyl ether).[7] This is generally less effective than the pre-purification wash but can improve purity.

Data Presentation & Protocols

Table 1: Recommended Solvents for Recrystallization of Piperazine Hydrochloride Salts
Solvent / SystemProperties & RationaleReference
Isopropanol (IPA) Good general-purpose solvent. The salt often has moderate solubility when hot and low solubility when cold.[3][7]
Ethanol (EtOH) Similar to isopropanol. Absolute ethanol is preferred to avoid introducing water.[3][9]
Methanol/Diethyl Ether A co-solvent system. Dissolve the salt in a minimal amount of hot methanol, then slowly add diethyl ether until the solution becomes cloudy. Re-heat to clarify and then cool slowly. Excellent for inducing crystallization.[3]
Ethanol/Water Can be effective, but the amount of water must be carefully controlled. Increases solubility when hot but can prevent crystallization if too much is used.[10]
Acetone Generally, piperazine hydrochlorides have low solubility in acetone. It is more commonly used as a washing solvent for the filtered crystals to remove soluble impurities.[4][10]
Experimental Protocols
  • Dissolution: Dissolve the crude 1-sec-Butyl-piperazine oil in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or diethyl ether) in a flask equipped with a magnetic stirrer. A concentration of 5-10 mL of solvent per gram of crude oil is a good starting point.

  • Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to control the exotherm of the acid-base reaction and often leads to the formation of finer, purer crystals.

  • Acidification: While stirring vigorously, slowly add a solution of ~2 M HCl in isopropanol (or your chosen solvent) dropwise. Monitor the pH of the mixture by periodically spotting a small amount onto a wet pH strip. Continue addition until the mixture is acidic (pH 1-2).

  • Precipitation: The 1-sec-Butyl-piperazine hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.[9]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or acetone to remove any residual mother liquor and soluble impurities.

  • Drying: Dry the purified salt under vacuum. This crude salt can now be taken forward for recrystallization as described in Protocol 2.

  • Solvent Addition: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., isopropanol, see Table 1).

  • Dissolution: Heat the mixture on a hot plate with stirring or swirling. Add more solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve a saturated solution.[6]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a minimal amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the final product under vacuum to remove all traces of solvent.

Visualization of Workflows

Purification Workflow Diagram

This diagram illustrates the general decision-making process for purifying 1-sec-Butyl-piperazine hydrochloride.

PurificationWorkflow Crude Crude Product (Free Base Oil) SaltFormation Protocol 1: Convert to HCl Salt Crude->SaltFormation CrudeSalt Crude HCl Salt SaltFormation->CrudeSalt Analysis1 Purity Check (TLC, HPLC/GC) CrudeSalt->Analysis1 Recrystallize Protocol 2: Recrystallization Analysis1->Recrystallize Purity < 99% Final Final Product Analysis1->Final Purity > 99% Analysis2 Final Purity & Characterization Recrystallize->Analysis2 PureSalt Pure Crystalline Product Analysis2->Recrystallize Impurities Persist Analysis2->Final Purity Goal Met

Caption: General purification workflow for 1-sec-Butyl-piperazine HCl.

Troubleshooting Logic Diagram

This diagram maps common problems to their causes and corrective actions.

Troubleshooting cluster_problem Problem Observed cluster_cause Probable Cause cluster_solution Corrective Action Problem1 Product Oils Out Cause1 Solution too concentrated Cooling too fast Problem1->Cause1 Problem2 Colored Product Cause2 Conjugated Impurities Problem2->Cause2 Problem3 Low Yield Cause3 Too much solvent used Product soluble in mother liquor Problem3->Cause3 Solution1 Add more solvent Cool slowly Scratch flask / Seed Cause1->Solution1 Solution2 Treat with Activated Charcoal Perform Hot Filtration Cause2->Solution2 Solution3 Use minimum hot solvent Concentrate mother liquor Cause3->Solution3

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Purification of piperazine. (n.d.). Google Patents.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved March 13, 2026, from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Retrieved March 13, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 13, 2026, from [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014, July 1). Office of Justice Programs. Retrieved March 13, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved March 13, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2010, January 15). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (n.d.). AFPM. Retrieved March 13, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved March 13, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved March 13, 2026, from [Link]

  • 1-Butylpiperazine. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida. Retrieved March 13, 2026, from [Link]

  • How to extract/isolate piperazine from water without distillation?. (2013, March 29). ResearchGate. Retrieved March 13, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 13, 2026, from [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved March 13, 2026, from [Link]

  • Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 13, 2026, from [Link]

  • (S)-1-Boc-2-((S)-sec-Butyl)piperazine. (n.d.). BuyersGuideChem. Retrieved March 13, 2026, from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

1-sec-Butyl-piperazine hydrochloride vs other piperazine derivatives

Optimizing Lead Compounds: A Comparative Guide to 1-sec-Butyl-piperazine Hydrochloride vs. Alternative Piperazine Derivatives Executive Summary The piperazine ring is universally recognized as a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Lead Compounds: A Comparative Guide to 1-sec-Butyl-piperazine Hydrochloride vs. Alternative Piperazine Derivatives

Executive Summary

The piperazine ring is universally recognized as a privileged scaffold in medicinal chemistry, heavily utilized to enhance the potency, selectivity, and bioavailability of therapeutic agents[1]. However, the specific functionalization of the piperazine nitrogen atoms fundamentally dictates a molecule's pharmacokinetic (PK) fate and pharmacodynamic (PD) affinity[2]. This guide provides a rigorous, data-driven comparison between 1-sec-Butyl-piperazine hydrochloride and traditional derivatives like 1-methylpiperazine and 1-benzylpiperazine (BZP). By analyzing structural causality, receptor binding mechanics, and metabolic stability, we aim to equip drug development professionals with actionable insights for lead optimization.

Structural Causality and Physicochemical Profiling

When optimizing a lead compound, the transition from a simple N-methyl group to a bulkier moiety is a highly calculated decision. The structural nuances of the N-substituent directly influence lipophilicity, steric hindrance, and basicity[3].

  • 1-Methylpiperazine: Characterized by minimal steric bulk and high aqueous solubility. While excellent as a simple solubilizing tail, its primary liability is rapid N-demethylation by cytochrome P450 (CYP) enzymes, often leading to poor in vivo half-lives.

  • 1-Benzylpiperazine (BZP): Features high lipophilicity, driving strong blood-brain barrier (BBB) penetration and potent pi-pi stacking within hydrophobic receptor pockets. However, BZP carries significant metabolic liabilities (rapid benzylic oxidation) and is notorious for off-target psychoactive/stimulant effects[4].

  • 1-sec-Butyl-piperazine Hydrochloride: The sec-butyl group introduces a branched aliphatic chain. This branching provides critical steric hindrance immediately adjacent to the basic nitrogen. This specific geometry sterically shields the nitrogen from rapid CYP-mediated N-dealkylation without introducing the aromatic liabilities or extreme lipophilicity of a benzyl group. Furthermore, utilizing the hydrochloride salt form (CAS: 435341-98-3) ensures rapid dissolution in aqueous media, a non-negotiable requirement for robust in vitro assays and oral bioavailability[5].

Data Presentation: Comparative Physicochemical Profile
Parameter1-Methylpiperazine1-sec-Butyl-piperazine HCl1-Benzylpiperazine (BZP)
Substituent Class Primary AlkylBranched AliphaticArylalkyl
Steric Hindrance (N-adjacent) MinimalModerateHigh
Relative Lipophilicity LowModerateHigh
Aqueous Solubility (Salt) Very HighHighModerate
Primary Metabolic Liability Rapid N-demethylationSterically shielded N-dealkylationBenzylic oxidation
Strategic Application Solubilizing linkerTuned GPCR ligand, balanced ADMECNS penetration, hydrophobic binder

Pharmacodynamics: Receptor Binding & Steric Shielding

Piperazine derivatives are foundational in designing ligands for G-protein-coupled receptors (GPCRs), particularly targeting serotonin (5-HT), dopamine, and histamine H3 receptors[5][6]. The protonated nitrogen of the piperazine core typically acts as a basic anchor, forming a critical salt bridge with conserved aspartate residues within the receptor's orthosteric site[6].

The superiority of the sec-butyl group in specific targeting scenarios stems from its volumetric profile. Unlike a methyl group, the sec-butyl chain can project into auxiliary hydrophobic sub-pockets, enhancing binding affinity (lowering the Ki​ ) through favorable van der Waals interactions. At the same time, it avoids the rigid steric clashes sometimes caused by bulkier aromatic rings.

G Ligand Piperazine Derivative (e.g., 1-sec-Butyl-piperazine) Receptor Target GPCR (e.g., Histamine H3 / 5-HT) Ligand->Receptor Binds & Modulates GProtein G-Protein Complex (Gα, Gβ, Gγ) Receptor->GProtein Activates Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Subunit Dissociation SecondMessenger cAMP Modulation Effector->SecondMessenger Catalyzes Response Downstream Cellular Response SecondMessenger->Response Signal Cascade

GPCR modulation pathway by piperazine derivatives.

Self-Validating Experimental Protocols

To objectively compare 1-sec-butyl-piperazine against other derivatives, application scientists must employ robust, self-validating assays. The following protocols are engineered with built-in causality checks; they are designed to fail cleanly if artifacts (such as chemical degradation or ligand depletion) are present.

Workflow Synthesis Procure & Prepare 1-sec-Butyl-piperazine HCl QC QC & Purity Check (LC-MS, NMR) Synthesis->QC Binding Radioligand Binding Assay (Receptor Affinity) QC->Binding Pass (>98%) ADME Microsomal Stability Assay (CYP450 Metabolism) QC->ADME Pass (>98%) DataAnalysis Data Synthesis & SAR (Compare vs BZP/Methyl-Pip) Binding->DataAnalysis ADME->DataAnalysis

Workflow for validating piperazine derivative efficacy and ADME.

Protocol A: In Vitro Radioligand Binding Assay (Histamine H3 Receptor)

Causality & Design: This assay determines the equilibrium dissociation constant ( Ki​ ). It is rendered self-validating by incorporating a known high-affinity standard (e.g., Clobenpropit) to ensure receptor batch integrity, and an excess of unlabeled ligand to accurately define non-specific binding (NSB). Step-by-Step Methodology:

  • Matrix Preparation: Thaw recombinant human H3 receptor membranes on ice. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µL of radioligand ( [3H] -N-alpha-methylhistamine at its predetermined Kd​ concentration), 50 µL of the test compound (1-sec-butyl-piperazine HCl, serially diluted from 10 µM to 0.1 nM), and 100 µL of the membrane suspension.

  • Self-Validating Controls: Include wells with assay buffer only (to define Total Binding) and wells with 10 µM Clobenpropit (to define Non-Specific Binding). If the Clobenpropit control fails to displace the radioligand to known baseline levels, the assay is rejected.

  • Equilibration: Incubate the microplate at 25°C for exactly 60 minutes to reach thermodynamic equilibrium.

  • Termination & Washing: Rapidly filter the mixture through GF/B glass fiber microplates pre-soaked in 0.3% polyethylenimine. Note: PEI soaking is critical to neutralize the negative charge of the glass fibers, preventing artificial depletion of the positively charged piperazine ligands. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail, read on a Microbeta counter, and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Liver Microsomal Stability Assay (ADME)

Causality & Design: We hypothesize that the sec-butyl group resists N-dealkylation better than a methyl group. To prove this, we measure intrinsic clearance ( CLint​ ) in human liver microsomes (HLM). The assay is self-validating via a strictly enforced minus-NADPH control, which verifies that any observed compound depletion is strictly enzymatic and not due to chemical instability or non-specific plastic binding. Step-by-Step Methodology:

  • System Preparation: Dilute HLM to a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.

  • Pre-incubation: Add the test compounds (1-sec-butyl-piperazine HCl, 1-methylpiperazine, and BZP) to separate wells at a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration). Maintain the minus-NADPH control wells in parallel.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the depletion of the parent piperazine compound.

  • Data Synthesis: Plot the natural log of the percentage remaining versus time to extract the elimination rate constant ( k ), subsequently calculating the CLint​ .

Conclusion

For medicinal chemists and drug development professionals, the selection of a piperazine N-substituent is a highly strategic lever in lead optimization[1][3]. 1-sec-Butyl-piperazine hydrochloride provides an exceptionally balanced alternative to traditional methyl or benzyl derivatives. By leveraging its branched aliphatic nature, researchers can achieve enhanced lipophilicity for target engagement and vital steric protection against CYP-mediated metabolism, all while maintaining the excellent aqueous solubility required for clinical formulation[5].

Sources

Comparative

Independent Validation of 1-sec-Butyl-piperazine Hydrochloride's Therapeutic Potential: A Comparative Guide

This guide provides a comprehensive framework for the independent validation of 1-sec-Butyl-piperazine hydrochloride, a novel N-alkylated piperazine derivative. Given the nascent stage of research on this specific molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the independent validation of 1-sec-Butyl-piperazine hydrochloride, a novel N-alkylated piperazine derivative. Given the nascent stage of research on this specific molecule, this document outlines a comparative analysis based on the well-established therapeutic applications of the broader piperazine class of compounds. We will explore two primary, plausible therapeutic avenues: antipsychotic and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative assessment against established therapeutic agents.

Introduction to 1-sec-Butyl-piperazine Hydrochloride and the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial agents.[1] The versatility of the piperazine moiety stems from its ability to be readily functionalized at its two nitrogen atoms, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

1-sec-Butyl-piperazine hydrochloride is a simple N-alkylated derivative of piperazine. The introduction of the sec-butyl group is anticipated to modulate its lipophilicity and steric profile, thereby influencing its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt form is utilized to enhance aqueous solubility and stability.

Based on the extensive literature on N-alkyl and other substituted piperazine derivatives, two primary hypotheses for the therapeutic potential of 1-sec-Butyl-piperazine hydrochloride are proposed:

  • Hypothesis 1: Antipsychotic Potential via Dopamine and Serotonin Receptor Modulation. Many successful antipsychotic drugs, such as aripiprazole, feature a piperazine core that interacts with dopamine (D2) and serotonin (5-HT) receptors.[4][5] The N-substituent on the piperazine ring plays a crucial role in determining the affinity and functional activity at these receptors.

  • Hypothesis 2: Antimicrobial Activity. The piperazine scaffold is also present in various antimicrobial agents.[6][7] N-alkylation can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

This guide will provide the methodologies to test these hypotheses and compare the potential efficacy of 1-sec-Butyl-piperazine hydrochloride against established drugs in each therapeutic area: aripiprazole for antipsychotic potential and ciprofloxacin for antimicrobial activity.

Comparative Analysis of Antipsychotic Potential

Rationale and Comparator Profile: Aripiprazole

Aripiprazole is a second-generation antipsychotic that acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[8] This unique mechanism of action contributes to its efficacy in treating schizophrenia and other psychotic disorders with a relatively favorable side-effect profile.[9] The piperazine moiety in aripiprazole is crucial for its interaction with these G-protein coupled receptors (GPCRs).

The investigation into 1-sec-Butyl-piperazine hydrochloride's antipsychotic potential will focus on its ability to modulate these key receptors.

In Vitro Validation Protocols

Objective: To determine the binding affinity (Ki) of 1-sec-Butyl-piperazine hydrochloride for human dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors and compare it to that of aripiprazole.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human recombinant dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors. Prepare crude membrane fractions by homogenization and centrifugation.[10]

  • Radioligand Binding:

    • For D2 receptors, use [3H]spiperone as the radioligand.[11][12]

    • For 5-HT1A receptors, use [3H]8-OH-DPAT as the radioligand.

    • For 5-HT2A receptors, use [3H]ketanserin as the radioligand.

  • Assay Conditions:

    • Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of the test compound (1-sec-Butyl-piperazine hydrochloride or aripiprazole).

    • Incubations are typically carried out in a buffer solution at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium (e.g., 60 minutes).[13]

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation:

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
1-sec-Butyl-piperazine hydrochlorideExperimental ValueExperimental ValueExperimental Value
Aripiprazole0.34[4][5]1.7[4]3.4[4]
In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of 1-sec-Butyl-piperazine hydrochloride in a relevant human cell line.

Methodology (MTT Assay):

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of 1-sec-Butyl-piperazine hydrochloride for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the concentration of the compound that causes 50% cell death (IC50).

Data Presentation:

CompoundCytotoxicity (IC50, µM) in SH-SY5Y cells
1-sec-Butyl-piperazine hydrochlorideExperimental Value
Aripiprazole>100 (example value)
In Vivo Validation Protocol: Animal Model of Psychosis

Objective: To evaluate the in-vivo efficacy of 1-sec-Butyl-piperazine hydrochloride in a rodent model of psychosis.

Methodology (Amphetamine-Induced Hyperlocomotion):

  • Animal Model: Use adult male mice or rats.

  • Drug Administration: Administer 1-sec-Butyl-piperazine hydrochloride or aripiprazole at various doses via an appropriate route (e.g., intraperitoneal injection). A vehicle control group should also be included.

  • Induction of Hyperlocomotion: After a pre-treatment period, administer a psychostimulant such as d-amphetamine to induce hyperlocomotor activity, which is a behavioral correlate of psychosis.[17]

  • Behavioral Assessment: Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using an automated tracking system.[18]

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion indicates potential antipsychotic activity.

Data Presentation:

Treatment GroupLocomotor Activity (e.g., distance traveled in cm)% Inhibition of Hyperlocomotion
Vehicle + SalineBaseline ValueN/A
Vehicle + AmphetamineHyperlocomotion Value0%
1-sec-Butyl-piperazine HCl (Dose 1)Experimental ValueCalculated Value
1-sec-Butyl-piperazine HCl (Dose 2)Experimental ValueCalculated Value
Aripiprazole (Effective Dose)Positive Control ValueCalculated Value
Signaling Pathway and Workflow Visualization

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Drug Interaction Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulates Test_Compound 1-sec-Butyl-piperazine HCl (Hypothesized Modulator) Test_Compound->D2R Modulates

Caption: Dopamine D2 receptor signaling pathway and points of modulation by antipsychotic agents.

Antipsychotic_Validation_Workflow Start Start: Synthesize & Characterize 1-sec-Butyl-piperazine HCl In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Radioligand Binding Assay (D2, 5-HT1A, 5-HT2A) In_Vitro->Binding_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay In_Vitro->Cytotoxicity_Assay In_Vivo In Vivo Efficacy Binding_Assay->In_Vivo Cytotoxicity_Assay->In_Vivo Animal_Model Amphetamine-Induced Hyperlocomotion Model In_Vivo->Animal_Model Data_Analysis Data Analysis & Comparison with Aripiprazole Animal_Model->Data_Analysis Conclusion Conclusion on Antipsychotic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for validating the antipsychotic potential of 1-sec-Butyl-piperazine HCl.

Comparative Analysis of Antimicrobial Potential

Rationale and Comparator Profile: Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[19] It is widely used to treat a variety of bacterial infections. The piperazine ring in ciprofloxacin is known to contribute to its antibacterial activity and pharmacokinetic properties.

The investigation into 1-sec-Butyl-piperazine hydrochloride's antimicrobial potential will focus on its ability to inhibit the growth of clinically relevant bacterial strains.

In Vitro Validation Protocols

Objective: To determine the minimum concentration of 1-sec-Butyl-piperazine hydrochloride that inhibits the visible growth of a panel of pathogenic bacteria and compare it to ciprofloxacin.

Methodology (Broth Microdilution):

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a series of two-fold dilutions of 1-sec-Butyl-piperazine hydrochloride and ciprofloxacin in a 96-well microtiter plate containing appropriate bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
1-sec-Butyl-piperazine hydrochlorideExperimental ValueExperimental Value
Ciprofloxacin0.12 - 10.008 - 0.03

Note: Ciprofloxacin MIC values are typical ranges and may vary depending on the specific strain.

Objective: To assess the potential toxicity of 1-sec-Butyl-piperazine hydrochloride in a relevant human cell line to determine its selectivity index.

Methodology (MTT Assay):

  • Follow the same protocol as described in section 2.2.2., using a human cell line such as HEK293 or HepG2.

Data Presentation:

CompoundCytotoxicity (IC50, µM) in HEK293 cellsSelectivity Index (S. aureus) (IC50/MIC)Selectivity Index (E. coli) (IC50/MIC)
1-sec-Butyl-piperazine hydrochlorideExperimental ValueCalculated ValueCalculated Value
Ciprofloxacin>100 (example value)>100>3000
In Vivo Validation Protocol: Murine Sepsis Model

Objective: To evaluate the in-vivo efficacy of 1-sec-Butyl-piperazine hydrochloride in a mouse model of bacterial infection.

Methodology:

  • Animal Model: Use adult mice.

  • Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[20]

  • Drug Administration: Administer 1-sec-Butyl-piperazine hydrochloride or ciprofloxacin at various doses via an appropriate route (e.g., intravenous or oral) at specific time points post-infection. A vehicle control group should also be included.

  • Endpoint: Monitor the survival of the mice over a period of several days.

  • Data Analysis: Compare the survival rates of the drug-treated groups to the vehicle-treated group. A significant increase in survival indicates in vivo antibacterial efficacy.

Data Presentation:

Treatment GroupSurvival Rate (%) after 7 days
Vehicle0%
1-sec-Butyl-piperazine HCl (Dose 1)Experimental Value
1-sec-Butyl-piperazine HCl (Dose 2)Experimental Value
Ciprofloxacin (Effective Dose)Positive Control Value
Signaling Pathway and Workflow Visualization

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_drug_interaction Potential Drug Target Precursors Precursor Synthesis (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier Cycle Precursors->Lipid_Carrier Transglycosylation Transglycosylation Lipid_Carrier->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Cell_Wall Peptidoglycan Cell Wall Transpeptidation->Cell_Wall Test_Compound 1-sec-Butyl-piperazine HCl (Hypothesized Inhibitor) Test_Compound->Lipid_Carrier Inhibits? Test_Compound->Transglycosylation Inhibits? Test_Compound->Transpeptidation Inhibits?

Caption: Bacterial cell wall synthesis pathway, a potential target for novel antimicrobial agents.[21][22][23][24][25]

Antimicrobial_Validation_Workflow Start Start: Synthesize & Characterize 1-sec-Butyl-piperazine HCl In_Vitro In Vitro Screening Start->In_Vitro MIC_Assay Minimum Inhibitory Concentration (MIC) Assay In_Vitro->MIC_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay In_Vitro->Cytotoxicity_Assay In_Vivo In Vivo Efficacy MIC_Assay->In_Vivo Cytotoxicity_Assay->In_Vivo Animal_Model Murine Sepsis Model In_Vivo->Animal_Model Data_Analysis Data Analysis & Comparison with Ciprofloxacin Animal_Model->Data_Analysis Conclusion Conclusion on Antimicrobial Potential Data_Analysis->Conclusion

Caption: Experimental workflow for validating the antimicrobial potential of 1-sec-Butyl-piperazine HCl.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the independent validation of 1-sec-Butyl-piperazine hydrochloride's therapeutic potential. By focusing on two plausible and well-documented therapeutic areas for piperazine derivatives—antipsychotic and antimicrobial activities—researchers can systematically evaluate the efficacy and safety of this novel compound. The detailed experimental protocols and comparative framework against established drugs like aripiprazole and ciprofloxacin will enable a robust assessment of its potential as a new therapeutic agent.

Positive results from these initial validation studies would warrant further investigation into the specific mechanism of action, pharmacokinetic profiling, and optimization of the chemical structure to enhance potency and reduce potential off-target effects. The journey from a novel chemical entity to a clinically approved drug is long and challenging, but the systematic approach outlined in this guide provides a solid foundation for the initial, critical steps in this process.

References

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  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (2015). CNS Drugs. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-sec-Butyl-piperazine Hydrochloride

Welcome to a comprehensive guide on the safe and compliant disposal of 1-sec-Butyl-piperazine hydrochloride. As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 1-sec-Butyl-piperazine hydrochloride. As researchers and drug development professionals, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. This document provides essential, step-by-step guidance, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of yourself, your colleagues, and our environment while maintaining strict regulatory compliance.

Part 1: Hazard Profile and Waste Classification

Before any disposal procedure can be initiated, it is imperative to understand the inherent hazards of 1-sec-Butyl-piperazine hydrochloride. This understanding is the foundation of our safety protocols and dictates why this compound cannot be treated as common waste. The hydrochloride salt form of piperazine derivatives often presents significant health and safety risks.

Based on data for piperazine and its derivatives, 1-sec-Butyl-piperazine hydrochloride must be classified as hazardous waste. This classification is not merely procedural; it is a direct consequence of the compound's chemical properties and associated risks as outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3]

Key hazards associated with piperazine compounds include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[4][5][6]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[4][5][7][8]

  • Toxicity: Harmful if swallowed.[4][5]

  • Irritation: Causes skin, eye, and respiratory irritation.[7][9][10]

  • Reproductive Toxicity: Some piperazine compounds are suspected of damaging fertility or the unborn child.[4][5][6]

Table 1: GHS Hazard Summary for Piperazine Derivatives
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDanger H314: Causes severe skin burns and eye damage.[4][8]
Serious Eye DamageCorrosionDanger H318: Causes serious eye damage.[4]
Respiratory/Skin SensitizationHealth HazardDanger H317: May cause an allergic skin reaction.[4][7][8] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][6]
Acute Toxicity (Oral)Exclamation MarkWarning H302: Harmful if swallowed.[4]
Reproductive ToxicityHealth HazardDanger H361: Suspected of damaging fertility or the unborn child.[4][6]

Due to these classifications, any waste containing 1-sec-Butyl-piperazine hydrochloride falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[11]

Part 2: The Core Principles of Compliant Disposal

Disposing of chemical waste is a process governed by strict federal and local regulations. The fundamental principle is that hazardous waste must be managed in a way that protects human health and the environment.[12] As the generator of the waste, you are the first and most critical link in this chain of custody.

Your institution's Environmental Health and Safety (EHS) office is your primary resource and partner in this process. [11] They coordinate the disposal of all chemical waste in compliance with EPA and state regulations.[13] Never dispose of chemical waste down the drain or in the regular trash.[11][14]

The disposal workflow is built upon these foundational pillars:

  • Identification: All waste must be correctly identified and characterized by its hazards.

  • Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[1]

  • Containment: Waste must be stored in appropriate, sealed, and properly labeled containers.[15]

  • Documentation: Every step, from generation to final disposal, must be documented.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 1-sec-Butyl-piperazine hydrochloride waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles and/or a face shield. Piperazine derivatives can cause serious and irreversible eye damage.[16]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated. Prolonged contact can cause skin burns and sensitization.[8][17]

  • Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.[18]

  • Respiratory Protection: If you are handling the solid form and there is a risk of generating dust, work in a certified chemical fume hood.[19] Inadequate ventilation may require respiratory protection; consult your institution's Chemical Hygiene Plan (CHP) and EHS office.[3]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Stream: Dedicate a specific waste container solely for 1-sec-Butyl-piperazine hydrochloride and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

  • Avoid Mixing: Crucially, do not mix this waste with other chemical streams.

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and acid chlorides.[20] As an amine salt, it can react with strong bases to liberate the free amine, which may have different reactivity and volatility characteristics.

Step 3: Container Selection and Labeling

The container is the primary barrier preventing a release into the environment.

  • Container Choice: Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) containers are often preferred.[11][15] The container must be in good condition, free of cracks or residue on the outside.[13]

  • Labeling: This is a strict regulatory requirement.[2] Affix a completed "Hazardous Waste" tag or label, available from your EHS office, to the container before adding any waste.[11] The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • Full Chemical Name: "1-sec-Butyl-piperazine hydrochloride". Do not use abbreviations or chemical formulas.[13]

    • Concentration/Quantity: List the approximate percentage or amount of the active chemical.

    • Generator Information: Your name, lab, room number, and phone number.

Step 4: Waste Accumulation

Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[13] Do not leave a funnel in the container.

  • Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[14]

Step 5: Arranging for Disposal

Once the container is nearly full (approximately 90%), it is time to arrange for its removal.

  • Contact EHS: Follow your institution's specific procedure for requesting a chemical waste pickup. This typically involves submitting a completed chemical waste collection form to the EHS office.[11][13]

  • Provide Accurate Information: List each container separately on the form. Ensure the information on the form exactly matches the information on the container's label.

  • Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and accessible for the EHS team. Leaking or improperly labeled containers will not be removed.[11]

Part 4: Visual Workflow and Summary

To aid in understanding the disposal process, the following flowchart outlines the key decisions and actions from waste generation to final pickup.

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol A Identify Waste as 1-sec-Butyl-piperazine HCl B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE) B->C D Affix 'Hazardous Waste' Label & Fill Out Details C->D E Add Waste to Container D->E Begin Waste Collection F Securely Close Container E->F G Store in Designated SAA F->G H Container Full? (90%) G->H H->E No I Submit Waste Pickup Request to EHS H->I Yes J EHS Collects Waste for Final Disposal I->J K Spill or Exposure Occurs L Follow Emergency Spill/Exposure Procedures & Notify EHS K->L

Caption: Decision flowchart for the disposal of 1-sec-Butyl-piperazine hydrochloride.

Table 2: Quick Reference Disposal Summary
AspectRequirementRationale
PPE Safety Goggles, Nitrile Gloves, Lab Coat.Protects against corrosive burns, eye damage, and skin sensitization.[4][9]
Container Labeled, sealed, compatible (HDPE) container in secondary containment.Prevents leaks, ensures proper identification, and meets regulatory standards.[11][13]
Labeling "HAZARDOUS WASTE", full chemical name, start date, generator info.Required by law for tracking and safety; prevents misidentification.[13][14][15]
Storage In a designated Satellite Accumulation Area (SAA), away from incompatibles.Minimizes risk of reaction, spills, and unauthorized access.[13]
Key Prohibitions NO drain disposal. NO trash disposal. NO mixing with other wastes.Prevents environmental contamination, dangerous reactions, and regulatory violations.[1][11][14]

Conclusion

The diligent and informed management of chemical waste is a non-negotiable aspect of professional laboratory work. By adhering to the procedures outlined in this guide for 1-sec-Butyl-piperazine hydrochloride, you are not only ensuring compliance with EPA and OSHA regulations but are also actively contributing to a culture of safety. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any site-specific requirements.

References

  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • US Ecology. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Office of Clinical and Research Safety, University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 1-sec-Butyl-piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Landscape Core Personal Protective Equipment (PPE) Requirements A multi-layered approach to PPE is mandatory to mitigate the risks...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of PPE should be based on the specific laboratory activity being performed.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloved recommended) - Laboratory Coat - Safety Goggles with Side Shields - N95 or higher-rated RespiratorTo prevent inhalation of fine particles and protect skin and eyes from accidental contact.[7]
Solution Preparation and Handling - Nitrile or Neoprene Gloves - Laboratory Coat - Chemical Splash Goggles - Face Shield (when a splash hazard is present)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.[7][8]
Experimental Procedures - Nitrile or Neoprene Gloves - Laboratory Coat - Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[7]
Waste Disposal - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical Resistant Apron or Gown - Chemical Splash Goggles - Face ShieldTo offer enhanced protection when handling larger volumes of potentially corrosive or irritant chemical waste.[7]

Procedural Workflow for Safe Handling

This step-by-step operational plan details the safe handling of 1-sec-Butyl-piperazine hydrochloride from receipt to disposal, ensuring a self-validating system of safety at each stage.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_spill Spill and Emergency Response cluster_disposal Waste Disposal r1 Inspect Container for Damage r2 Log in Chemical Inventory r1->r2 r3 Store in Cool, Dry, Well-Ventilated Area r2->r3 r4 Segregate from Incompatible Materials r3->r4 h1 Don Appropriate PPE r4->h1 Proceed to Handling h2 Work in a Certified Chemical Fume Hood h1->h2 h3 Use Dedicated Equipment h2->h3 h4 Add Solid to Solvent Slowly h3->h4 d1 Collect Waste in Labeled, Sealed Containers h4->d1 Generate Waste s1 Evacuate Area s2 Alert Others s1->s2 s3 Use Appropriate Spill Kit s2->s3 s4 Avoid Dust Generation s3->s4 d2 Follow Institutional and Local Regulations d1->d2

Sources

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